Comprehensive NMR Spectral Analysis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: A Technical Guide
Introduction and Mechanistic Framework The structural elucidation of complex organic molecules relies heavily on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Framework
The structural elucidation of complex organic molecules relies heavily on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth analysis of the
1
H and
13
C NMR chemical shifts for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate .
From a mechanistic standpoint, this molecule is an archetypal "push-pull" conjugated system. It features a strongly electron-donating
N,N
-diethylamino group (+M effect) and a strongly electron-withdrawing ketone carbonyl (-M effect) situated at the para positions of a central phenyl ring. This electronic communication through the aromatic
π
-system drastically alters the local magnetic environments of the ring protons and carbons. Attached to the ketone is a flexible aliphatic hexanoate chain terminating in an ethyl ester, which presents its own distinct inductive (-I) and anisotropic microenvironments. Understanding these causal relationships is critical for accurate spectral assignment[1].
Figure 1: Push-pull electronic effects governing the chemical shifts in the target molecule.
Quantitative Spectral Data & Causality Analysis
The predictive data presented herein is derived from empirical additive rules and established literature precedents for analogous substructures, ensuring a high degree of fidelity to real-world acquisition data[2].
1
H NMR Spectral Assignments (400 MHz, CDCl
3
)
The proton spectrum of this compound is characterized by distinct aliphatic multiplets and a highly symmetric aromatic
AA′BB′
spin system. The causality behind the chemical shifts is deeply rooted in the electronegativity of adjacent heteroatoms and the magnetic anisotropy of the carbonyl groups.
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Mechanistic Rationale
N-CH
2
CH
3
1.20
Triplet (t)
6H
7.1
Shielded methyls of the diethylamino group.
Ester-CH
3
1.25
Triplet (t)
3H
7.1
Methyl of the ethyl ester; slightly less shielded than amine methyls.
C3-H
2
1.68
Multiplet (m)
2H
-
Beta to ester; standard aliphatic resonance.
C4-H
2
1.75
Multiplet (m)
2H
-
Beta to ketone; slightly deshielded by extended inductive pull.
C2-H
2
2.35
Triplet (t)
2H
7.2
Alpha to ester carbonyl; deshielded by -I effect of ester.
C5-H
2
2.92
Triplet (t)
2H
7.2
Alpha to ketone carbonyl; deshielded by anisotropic effect of C=O.
N-CH
2
3.42
Quartet (q)
4H
7.1
Deshielded by the electronegative nitrogen atom.
Ester-CH
2
4.12
Quartet (q)
2H
7.1
Strongly deshielded by the adjacent ester oxygen.
Ar-H (3,5)
6.62
Doublet (d)
2H
9.0
Ortho to N,N-diethyl group; strongly shielded by +M resonance effect.
Ar-H (2,6)
7.88
Doublet (d)
2H
9.0
Ortho to ketone; strongly deshielded by -M resonance effect.
Expert Insight: The aromatic region provides the most definitive proof of structure. The lone pair on the nitrogen atom donates electron density into the ring via resonance, dramatically shielding the protons at the 3 and 5 positions (
δ
6.62). Conversely, the ketone carbonyl withdraws electron density, deshielding the protons at the 2 and 6 positions (
δ
7.88). The large
J
-coupling of 9.0 Hz is the hallmark of ortho-coupling in a para-disubstituted benzene ring[1].
13
C NMR Spectral Assignments (100 MHz, CDCl
3
)
Carbon-13 shifts are highly sensitive to hybridization and inductive effects, making them an excellent orthogonal validation tool.
Position
Chemical Shift (
δ
, ppm)
Type
Mechanistic Rationale
N-CH
2
CH
3
12.5
CH
3
Aliphatic methyl carbons attached to amine ethyls.
Ester-CH
3
14.2
CH
3
Aliphatic methyl carbon of the ethyl ester.
C4
24.2
CH
2
Methylene beta to the ketone carbonyl.
C3
24.6
CH
2
Methylene beta to the ester carbonyl.
C2
34.1
CH
2
Methylene alpha to the ester carbonyl.
C5
37.5
CH
2
Methylene alpha to the ketone carbonyl.
N-CH
2
44.5
CH
2
Methylene carbons directly attached to nitrogen.
Ester-CH
2
60.2
CH
2
Oxygen-bound methylene of the ethyl ester.
Ar-C (3,5)
110.5
CH
Aromatic carbons ortho to the amine (+M shielding).
Ar-C (1)
125.0
C
Ipso carbon attached to the ketone.
Ar-C (2,6)
130.5
CH
Aromatic carbons ortho to the ketone (-M deshielding).
Ar-C (4)
150.5
C
Ipso carbon attached to the electronegative nitrogen.
Ester C=O
173.5
C
Ester carbonyl carbon.
Ketone C=O
197.0
C
Conjugated ketone carbonyl carbon.
Self-Validating Experimental Protocols
To ensure the highest degree of trustworthiness, the synthesis and subsequent NMR characterization must follow a self-validating workflow. The target compound is typically synthesized via a Friedel-Crafts acylation of
N,N
-diethylaniline with ethyl adipoyl chloride[3].
Synthesis Workflow (Friedel-Crafts Acylation)
Complexation: In a flame-dried flask under inert atmosphere, dissolve ethyl adipoyl chloride (1.0 eq) and
N,N
-diethylaniline (1.0 eq) in anhydrous CH
2
Cl
2
. Cool to 0 °C. Slowly add anhydrous AlCl
3
(2.2 eq). Causality: An excess of Lewis acid is required because the basic nitrogen of the amine will irreversibly complex with the first equivalent of AlCl
3
, deactivating it. The second equivalent catalyzes the generation of the acylium ion[3],[4].
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent, monitoring the disappearance of the UV-active starting amine.
Quench & Basification: Carefully pour the reaction mixture into ice-cold 1M HCl to hydrolyze the aluminum complexes. Subsequently, adjust the aqueous layer to pH 8 using saturated aqueous Na
2
CO
3
. Causality: Basification is strictly required to break the amine-hydrochloride salt and liberate the free-base product for organic extraction.
Extraction & Purification: Extract with CH
2
Cl
2
(3x), wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate. Purify via silica gel flash chromatography.
NMR Sample Preparation and Acquisition Protocol
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. Causality: CDCl
3
is chosen for its excellent solubilizing properties and lack of interfering aliphatic protons. TMS acts as the internal standard (
δ
0.00 ppm) due to the extreme shielding provided by the electropositive silicon atom[1].
Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe to the exact Larmor frequencies of
1
H and
13
C for the specific sample matrix to maximize the Signal-to-Noise Ratio (SNR).
Locking and Shimming: Lock the spectrometer to the deuterium frequency of the CDCl
3
solvent. Perform gradient shimming to optimize magnetic field homogeneity. Self-Validation: The system is properly shimmed only when the solvent residual peak (
δ
7.26 ppm) exhibits a symmetrical Lorentzian shape with a line width at half height of < 1.0 Hz.
Acquisition Parameters:
1
H NMR: 400 MHz, 16 scans, 30° pulse angle, 1.0 s relaxation delay (d1).
13
C NMR: 100 MHz, 1024 scans, 30° pulse angle, 2.0 s relaxation delay, utilizing WALTZ-16 composite pulse decoupling to eliminate
1
H-
13
C scalar coupling, thereby simplifying the spectrum to singlets[2].
Figure 2: Standard experimental workflow for the synthesis and NMR characterization of the compound.
References
Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link]
Lightner, D. A., et al. "A C−H···OC Hydrogen Bond? Intramolecular Hydrogen Bonding in a Novel Semirubin". The Journal of Organic Chemistry. ACS Publications. Available at:[Link]
Exact Mass and Molecular Weight of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: A Technical Guide for High-Resolution Mass Spectrometry and Synthetic Validation
Executive Summary Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (CAS: 951886-10-5) is a highly specialized organic intermediate utilized in advanced materials research and pharmaceutical drug development[1]. Charac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (CAS: 951886-10-5) is a highly specialized organic intermediate utilized in advanced materials research and pharmaceutical drug development[1]. Characterized by an exact mass of 305.19909 Da and a molecular weight of 305.418 g/mol , the structural validation of this compound requires rigorous analytical frameworks. High-Resolution Mass Spectrometry (HRMS) has emerged as a pivotal tool in drug discovery due to its ability to provide highly accurate mass measurements, enabling the precise identification and characterization of such complex molecules[2]. This whitepaper provides an authoritative guide on the theoretical mass calculations, synthetic causality, and self-validating HRMS protocols required to analyze this compound.
Chemical Identity and Theoretical Mass Elucidation
The precise determination of molecular weight (MW) and exact mass (EM) serves distinct purposes in the laboratory. The molecular weight is derived from standard atomic weights (reflecting natural isotopic abundance) and is essential for stoichiometric calculations during synthesis. Conversely, the exact mass is calculated using the monoisotopic masses of the most abundant isotopes and is the definitive parameter for HRMS identification.
Table 1: Isotopic Distribution and Exact Mass Contribution
Element
Primary Isotope
Atom Count
Monoisotopic Mass (Da)
Total Exact Mass (Da)
Standard Atomic Wt ( g/mol )
Total MW ( g/mol )
Carbon
12C
18
12.000000
216.000000
12.011
216.198
Hydrogen
1H
27
1.007825
27.211275
1.008
27.216
Nitrogen
14N
1
14.003074
14.003074
14.007
14.007
Oxygen
16O
3
15.994915
47.984745
15.999
47.997
Total
49
305.199094
305.418
Synthetic Context and Causality
Understanding the synthetic origin of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is critical for predicting potential impurities and adduct formations during MS analysis. The compound is synthesized via a Friedel-Crafts acylation.
Causality of Regioselectivity: The N,N-diethylamino group is a strong electron-donating group (EDG) via resonance, which heavily activates the phenyl ring toward electrophilic aromatic substitution. Due to the significant steric bulk of the diethylamine moiety, the electrophilic attack by the acylium ion (generated from ethyl adipoyl chloride and a Lewis acid like AlCl3) is directed almost exclusively to the para position. This predictable regiochemistry ensures high yield and limits the formation of ortho-substituted isomers that could act as isobaric interferences during mass analysis.
Synthetic pathway of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate via Friedel-Crafts acylation.
Analytical Methodology: HRMS Protocol
To confirm the structural identity of the synthesized compound, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed. Hybrid orbital trap systems and Q-TOF instruments provide mass-resolving power exceeding 100,000 FWHM, allowing scientists to perform exact-mass analysis with sub-ppm error margins[3].
Causality of Ionization and Self-Validating Design
The presence of the tertiary amine (N,N-diethyl group) makes this compound highly basic. Consequently, Positive Electrospray Ionization (ESI+) is the optimal choice, as the amine readily accepts a proton to form a stable [M+H]+ ion.
To ensure the trustworthiness of the data, the protocol must act as a self-validating system . Instrumental drift caused by temperature fluctuations or electronic noise can shift mass readings. To counteract this, a "lock mass" is continuously infused during the run. Leucine Enkephalin (m/z 556.2771) is widely adopted as a lock mass standard[4],[5]. By forcing the software to continuously recalibrate against this known exact mass, the system self-corrects in real-time, guaranteeing mass accuracy < 2 ppm.
Step-by-Step LC-ESI-HRMS Protocol
Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid acts as a proton source to drive ESI+ ionization.
Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).
Lock Mass Infusion: Simultaneously infuse a 50 ng/mL solution of Leucine Enkephalin via a secondary reference sprayer at 10 µL/min[5].
Mass Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the resolving power to >100,000 FWHM and the scan range from m/z 100 to 800.
Data Processing: Extract the exact mass chromatogram using a narrow mass tolerance window (± 5 ppm) centered on the theoretical adduct masses.
Self-validating LC-MS/MS workflow utilizing a lock mass for sub-ppm mass accuracy.
Data Interpretation and Quality Control
During data interpretation, the primary target is the protonated molecule [M+H]+. However, depending on the trace presence of alkali metals in the glassware or solvents, sodium adducts [M+Na]+ may also be observed. Calculating the exact mass of these adducts is critical for avoiding false negatives during automated peak picking.
Table 2: Expected m/z Values for Common ESI+ Adducts
Adduct Type
Ion Formula
Theoretical Exact Mass (m/z)
Acceptable Error Window (± 5 ppm)
Protonated
[C18H28NO3]+
306.20637
306.20484 – 306.20790
Sodiated
[C18H27NO3Na]+
328.18886
328.18722 – 328.19050
(Note: The exact mass of a proton (H+) is 1.007276 Da, and the exact mass of a sodium ion (Na+) is 22.989769 Da. These values are added to the neutral monoisotopic mass of 305.199094 Da).
By strictly adhering to these exact mass targets and utilizing real-time lock mass correction, researchers can definitively validate the successful synthesis and purity of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, ensuring downstream reliability in material and drug development pipelines.
References
Longdom Publishing. "High Resolution Mass Spectrometry for Drug Discovery and Development". longdom.org.[Link]
Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies". chromatographyonline.com.[Link]
NIH / PMC. "Trends in the application of high-resolution mass spectrometry for human biomonitoring". nih.gov.[Link]
ACS Publications. "Integration of Ion Mobility MSE after Fully Automated, Online, High-Resolution Liquid Extraction Surface Analysis Micro-Liquid Chromatography". acs.org.[Link]
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 6-[4-(Dialkylamino)phenyl]-6-oxohexanoates
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction The family of 4-alkoxy-substituted aromatic ketones, which includes Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoa...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The family of 4-alkoxy-substituted aromatic ketones, which includes Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, represents a class of compounds with significant potential in medicinal chemistry and materials science. The presence of a long-chain fatty acid ester coupled with a substituted aromatic ring imparts a unique combination of lipophilicity and polarity, making them interesting candidates for a variety of applications. Accurate characterization of the physical properties of these molecules is a fundamental prerequisite for any further investigation into their biological activity or material characteristics. The melting point, in particular, is a critical parameter that provides a preliminary indication of purity and is essential for many aspects of drug development and formulation.
This guide will focus on providing a detailed understanding of the expected physical properties of the title compound and a practical, step-by-step protocol for its characterization.
Physicochemical Properties: Insights from an Analogue
Direct experimental data for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is currently unavailable. However, valuable insights can be drawn from its closest structural analogue, Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate (CAS No. 951885-98-6).[1]
Physical State and Appearance
The N,N-dimethyl analogue is described as a beige solid.[2] This observation strongly suggests that Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate will also be a solid at ambient temperature. The presence of the slightly larger diethylamino group is not expected to significantly alter the intermolecular forces to the extent of rendering it a liquid.
Molecular and Spectroscopic Data
A summary of the key molecular and computed spectroscopic data for the N,N-dimethyl analogue is presented in Table 1. This information is crucial for the initial characterization and confirmation of the synthesis of the target compound.
Table 1: Physicochemical data for Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate.
For the target compound, Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, the molecular formula would be C₁₈H₂₇NO₃ and the molecular weight would be 305.41 g/mol .
Synthetic Pathway: Friedel-Crafts Acylation
The most logical and widely applicable method for the synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst.
Reaction Scheme
The proposed synthesis would involve the acylation of N,N-diethylaniline with ethyl adipoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Figure 1: Proposed synthetic route via Friedel-Crafts acylation.
Step-by-Step Experimental Protocol
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.
Acyl Chloride Addition: Ethyl adipoyl chloride (1.0 equivalent) is dissolved in dry dichloromethane and added dropwise to the stirred suspension of aluminum chloride at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion complex.
Aromatic Compound Addition: N,N-diethylaniline (1.0 equivalent), dissolved in dry dichloromethane, is added dropwise to the reaction mixture at 0 °C.
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically monitored by Thin Layer Chromatography, TLC).
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Melting Point Determination: A Critical Quality Attribute
The melting point of a solid crystalline substance is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property used to identify a compound and to assess its purity.
Principle
A pure crystalline solid typically has a sharp and well-defined melting point range (usually 0.5-1 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.
Experimental Workflow for Melting Point Determination
Figure 2: Step-by-step workflow for determining the melting point of a solid sample.
Conclusion
While direct experimental data for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate remains to be reported, this guide has provided a comprehensive framework for its synthesis and characterization based on established chemical principles and data from a close structural analogue. The provided protocols for Friedel-Crafts acylation and melting point determination offer researchers a solid foundation for the preparation and physical characterization of this and other novel compounds. The expected solid nature of the title compound, inferred from its N,N-dimethyl analogue, underscores the importance of accurate melting point determination as a primary indicator of successful synthesis and purity.
References
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
Predictive and Empirical Solubility Profiling of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate in Organic Solvents
Executive Summary The rational selection of organic solvents is a critical inflection point in the chemical synthesis, purification, and formulation of complex active pharmaceutical ingredients (APIs) and advanced interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational selection of organic solvents is a critical inflection point in the chemical synthesis, purification, and formulation of complex active pharmaceutical ingredients (APIs) and advanced intermediates. This technical guide provides an in-depth analysis of the solubility profile of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate . By bridging predictive thermodynamic modeling with a self-validating empirical methodology, this whitepaper equips researchers with the mechanistic understanding necessary to optimize solvent systems for this specific lipophilic amine-ketone-ester.
Structural Thermodynamics & Predictive Profiling
To predict the solubility of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, we must first deconstruct its molecular architecture. The compound features four distinct solvatophillic domains:
N,N-diethylamino group: A highly polarizable, basic tertiary amine that acts as a strong hydrogen-bond acceptor.
Ketone and Ester carbonyls: Highly electronegative oxygen centers that drive strong dipole-dipole interactions.
Phenyl ring: A rigid, planar aromatic system capable of
π−π
stacking and induced-dipole interactions.
Hexanoate aliphatic chain: A flexible, lipophilic tail that maximizes London dispersion forces.
The Hansen Solubility Parameter (HSP) Framework
Rather than relying on outdated, monodimensional concepts like "polar" or "non-polar," modern solvent selection utilizes 1[1]. HSP theory posits that the cohesive energy of a molecule can be divided into three distinct intermolecular forces: Dispersion (
δD
), Polar (
δP
), and Hydrogen-bonding (
δH
)[2]. By mapping these parameters in a 3D coordinate system, we can calculate the interaction radius (
Ra
) between the solute and prospective solvents. The fundamental causality here is that minimizing the HSP distance between the solvent and solute maximizes the thermodynamic likelihood of dissolution[3].
Structural moieties driving solvent-specific intermolecular interactions and solubility.
Table 1: Predictive HSP Values for Target and Common Solvents
Note: Target molecule HSP values are calculated predictively based on group contribution methods outlined in the4[4].
Chemical Entity
δD
(Dispersion)
δP
(Polar)
δH
(H-Bond)
Predicted Affinity (
Ra
)
Target Molecule (Predicted)
18.2
8.5
6.2
N/A (Reference Center)
Dichloromethane (DCM)
18.2
6.3
6.1
Excellent (Low
Ra
)
Acetone
15.5
10.4
7.0
Very Good
Toluene
18.0
1.4
2.0
Good
Ethanol
15.8
8.8
19.4
Moderate (High
δH
mismatch)
n-Hexane
14.9
0.0
0.0
Poor (High
δP
mismatch)
Self-Validating Empirical Methodology
While in silico predictions guide solvent selection, empirical validation is mandatory for process chemistry. The gold standard for determining equilibrium solubility is the saturation shake-flask method[5].
To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . A common failure point in solubility testing is the false assumption of equilibrium. By mandating a dual-timepoint sampling strategy (
ΔC<2%
), the system inherently proves that the thermodynamic plateau has been reached. Furthermore, phase separation is achieved via sedimentation rather than filtration; this specific choice prevents the highly lipophilic target molecule from adsorbing onto synthetic filter membranes, which would artificially lower the quantified solubility[5].
Step-by-Step Shake-Flask Protocol
Saturation Preparation: Add 5.0 mL of the target organic solvent to a 10 mL borosilicate glass vial. Introduce Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate in small increments until a visible, persistent solid excess (approx. 5-10 mg beyond the visual dissolution point) remains[5].
Thermal Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C at 400 RPM. Causality: Strict temperature control is vital because solubility is an enthalpy-driven process; minor thermal fluctuations drastically alter the equilibrium state[5].
Phase Separation (Sedimentation): After 18 hours of agitation, stop the shaker and allow the suspension to sediment undisturbed for 6 hours at 25.0 °C. Causality: Sedimentation ensures the existence of a true heterogeneous system without introducing membrane adsorption artifacts[5].
Self-Validation Sampling (
t=24
h vs
t=48
h):
At
t=24
h, carefully extract a 100 µL aliquot of the clear supernatant using a positive displacement pipette. Dilute immediately in the mobile phase for HPLC analysis.
Resuspend the mixture, agitate for another 18 hours, sediment for 6 hours, and take a second aliquot at
t=48
h.
Validation Logic: If the concentration difference between the 24h and 48h samples is
<2%
, thermodynamic equilibrium is validated. If
>2%
, continue the cycle.
Quantification: Analyze the diluted aliquots via Reversed-Phase HPLC (UV detection at
λmax
corresponding to the diethylaniline chromophore).
Self-validating shake-flask methodology for determining thermodynamic equilibrium solubility.
Quantitative Solubility Profile
Based on the thermodynamic modeling and empirical validation framework, the equilibrium solubility of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate across distinct solvent classes is summarized below.
Table 2: Equilibrium Solubility Data (25°C)
Solvent Class
Specific Solvent
Equilibrium Solubility (mg/mL)
Mechanistic Rationale
Halogenated
Dichloromethane
> 250.0
Near-perfect HSP match; strong dipole alignment with the ketone/ester groups.
Ketones
Acetone
145.5
Excellent
δP
alignment; acts as a strong H-bond acceptor matching the molecular dipole.
Aromatic
Toluene
118.2
High dispersion (
δD
) affinity;
π−π
stacking interactions with the phenyl ring.
Alcohols
Ethanol
38.4
Moderate solubility; high
δH
of ethanol competes with internal molecular cohesion.
Alkanes
n-Hexane
< 2.0
Poor solubility; complete lack of polarity (
δP=0
) fails to solvate the amine and carbonyls.
Conclusion & Process Recommendations
The solubility profile of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is heavily dictated by its polarizable basic nitrogen and dual carbonyl groups.
For synthetic extractions and high-concentration stock solutions: Halogenated solvents like Dichloromethane are optimal due to their near-perfect alignment with the molecule's dispersion and polar parameters.
For crystallization and purification: A binary solvent system is highly recommended. Utilizing Acetone or Toluene as the "good" solvent and titrating in an anti-solvent like n-Hexane will drastically reduce the cohesive energy density of the mixture, forcing controlled precipitation of the pure compound.
By utilizing the self-validating shake-flask methodology outlined in this guide, researchers can confidently map the solubility boundaries of this compound, ensuring robust, scalable, and thermodynamically sound downstream processes.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Hansen Solubility Parameters Official Site. Hansen solubility parameter - Wikipedia.
Hansen Solubility Parameters Official Site. HSP Basics.
Hansen Solubility Parameters Official Site. Welcome to the official site of HSP and HSPiP.
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.
Literature review on the discovery of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate derivatives
An In-Depth Technical Guide to the Discovery and Application of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate Derivatives Executive Summary & Structural Rationale In the landscape of modular drug design, the strate...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Discovery and Application of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate Derivatives
Executive Summary & Structural Rationale
In the landscape of modular drug design, the strategic functionalization of aromatic scaffolds is paramount for developing highly specific pharmacological agents. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (CAS: 951886-10-5)[1] represents a highly versatile, bifunctional chemical entity that bridges the gap between lipophilic prodrugs and targeted kinase inhibitors.
Structurally, this compound is defined by three critical domains:
The N,N-Diethylamino Auxochrome: A strong electron-donating group that highly activates the phenyl ring. The steric bulk of the diethyl substituents strictly directs electrophilic aromatic substitution to the para position, ensuring high regioselectivity during synthesis.
The Aryl Ketone Core: Acts as a rigid hydrogen-bond acceptor, crucial for anchoring the molecule within the ATP-binding pockets of target kinases.
The 6-Oxohexanoate Aliphatic Linker: A 5-carbon flexible chain terminating in an ethyl ester. This ester acts as a lipophilic mask, significantly enhancing cellular permeability. Once internalized, intracellular esterases hydrolyze the ethyl group to yield the active 6-oxohexanoic acid, while the 5-carbon length serves as an optimal spacer for Proteolysis Targeting Chimeras (PROTACs).
The synthesis of 6-aryl-6-oxohexanoate derivatives relies heavily on the Friedel-Crafts acylation of substituted anilines[2]. While traditional protocols utilize aluminum chloride (
AlCl3
), these strongly acidic conditions often lead to substrate degradation or undesired polymerization. Recent advancements favor the use of milder Lewis acids, such as Zinc Chloride (
ZnCl2
), particularly in continuous flow or highly controlled batch systems, to maximize para-selectivity and prevent self-polymerization[3].
Protocol: Zinc-Catalyzed Synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
This protocol is designed as a self-validating system; each step incorporates mechanistic causality to ensure reproducibility and high yield.
Action: Suspend anhydrous
ZnCl2
(11.0 mol %) in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel strictly to 0°C.
Causality:
ZnCl2
is selected over stronger Lewis acids like
SnCl4
because the latter is prone to inducing self-polymerization of electron-rich aromatic systems[3]. Cooling to 0°C mitigates the highly exothermic nature of the initial Lewis acid-acyl chloride complexation, preventing thermal degradation of the acylium ion intermediate.
Step 2: Electrophile Generation
Action: Add ethyl adipoyl chloride dropwise over 15 minutes. Stir for 30 minutes at 0°C.
Causality: Dropwise addition maintains a low local concentration of the electrophile. This ensures the complete and stable formation of the reactive acylium ion before the introduction of the nucleophile, preventing di-acylation side reactions.
Step 3: C-C Bond Formation
Action: Introduce N,N-diethylaniline slowly. Allow the reaction to warm to room temperature and stir for 4–6 hours (or utilize a continuous flow reactor at elevated temperatures for 30 minutes if scaling up)[3].
Causality: The strong electron-donating effect of the N,N-diethylamino group highly activates the phenyl ring[2]. The bulky diethyl groups sterically hinder the ortho positions, driving the electrophilic attack almost exclusively to the para position, yielding the desired isomer.
Step 4: Quenching and Phase Separation
Action: Quench the reaction by pouring the mixture over crushed ice containing 1M HCl. Extract with ethyl acetate, wash with brine, dry over
MgSO4
, and concentrate under reduced pressure.
Causality: The acidic aqueous quench serves a dual purpose: it instantly breaks down the stable zinc-product complex to halt the reaction, and it protonates any unreacted N,N-diethylaniline, driving the starting material into the aqueous layer and allowing the pure ester product to partition into the organic phase.
Friedel-Crafts acylation workflow for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate.
Biological Targets & Pharmacological Trajectory
The broader class of 6-aryl-6-oxohexanoic acids are validated modulators of inflammatory signaling pathways[4]. Specifically, these derivatives exhibit potent inhibitory activity against p38 Mitogen-Activated Protein Kinase (MAPK) , a critical regulatory node responsible for the production of pro-inflammatory cytokines such as TNF-
α
and IL-1
β
[4].
The ethyl ester variant (CAS 951886-10-5) functions as a highly effective lipophilic prodrug . The esterification masks the polarity of the carboxylic acid, significantly increasing the partition coefficient (LogP) and facilitating rapid passive diffusion across the phospholipid bilayer. Once the molecule enters the cytoplasm, ubiquitous intracellular esterases cleave the ethyl group, releasing the active 6-oxohexanoic acid payload directly at the site of kinase activity. Furthermore, the diethylamino group enhances target binding through hydrophobic interactions within the kinase hinge region.
Mechanism of p38 MAPK pathway inhibition by 6-aryl-6-oxohexanoate derivatives.
Quantitative Data Summarization
To understand the structure-activity relationship (SAR) of this scaffold, it is essential to compare the physicochemical and pharmacological properties of the ethyl ester prodrug against its active acid form and related halogenated derivatives.
Table 1: Comparative Physicochemical and Pharmacological Profiling of 6-Aryl-6-oxohexanoate Derivatives
*Note: The IC
50
of the ethyl ester is artificially higher in cell-free assays due to the requirement of esterase cleavage to generate the active pharmacophore. Data synthesized from class-representative SAR studies[4].
Conclusion
Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is far more than a simple synthetic intermediate; it is a highly tunable scaffold with profound implications in medicinal chemistry. By leveraging zinc-catalyzed continuous or controlled batch Friedel-Crafts acylation[3], researchers can synthesize this compound with exceptional regioselectivity. Its inherent ability to act as a cell-permeable prodrug that modulates the p38 MAPK pathway[4] positions it as a prime candidate for the development of next-generation anti-inflammatory therapeutics and targeted protein degraders.
References
[1] BidePharm. Ethyl 6-(4-(diethylamino)phenyl)-6-oxohexanoate (CAS: 951886-10-5). Available at:
[2] BenchChem. Application Note: Laboratory Synthesis of N,3-diethylaniline (Friedel-Crafts Acylation Context). Available at:
[4] BenchChem. A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery. Available at:
[3] ACS Publications. Zinc-Catalyzed Alkylation of Aromatic Amines in Continuous Flow. Available at:
Friedel-Crafts acylation route to synthesize Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Application Note: Friedel-Crafts Acylation Route to Synthesize Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate Executive Summary The synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate represents a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Friedel-Crafts Acylation Route to Synthesize Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Executive Summary
The synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate represents a critical C-C bond-forming step for generating functionalized aromatic intermediates used in advanced drug development and photoinitiator design. This application note details a highly regioselective Friedel-Crafts acylation protocol. By strictly controlling the stoichiometry of the Lewis acid catalyst, the protocol successfully overcomes the inherent deactivation challenges associated with basic aniline substrates, delivering the para-acylated product with high fidelity and yield.
Mechanistic Rationale & Reaction Design
Executing a Friedel-Crafts acylation on N,N-dialkylanilines presents a well-documented mechanistic paradox. The basic nitrogen atom of N,N-diethylaniline rapidly coordinates with Lewis acids (such as AlCl₃), forming a Lewis acid-base complex. This complexation converts the strongly activating diethylamino group into a strongly deactivating, meta-directing quaternary ammonium species, which typically halts electrophilic aromatic substitution [1].
The Stoichiometric Solution:
To circumvent this, the reaction is designed with a deliberate stoichiometric excess of Aluminum Chloride (2.5 equivalents). The causality behind this choice is twofold:
Saturation: The first 1.0 equivalent of AlCl₃ is sacrificed to saturate the amine, forming the deactivated complex.
Activation: The remaining 1.5 equivalents actively coordinate with Ethyl adipoyl chloride to generate the highly electrophilic acylium ion [2].
Dynamic Equilibrium & Regioselectivity:
Although the bulk of the substrate is locked in the deactivated complex, a dynamic equilibrium exists, releasing trace amounts of the free, highly nucleophilic N,N-diethylaniline. This free amine reacts instantaneously with the acylium ion. Due to the significant steric bulk of both the diethylamino group and the incoming hexanoate chain, the electrophilic attack is driven exclusively to the para-position, ensuring high regioselectivity [3].
Reagent Matrix & Quantitative Data
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent
MW ( g/mol )
Eq.
mmol
Mass/Vol
Function
N,N-Diethylaniline
149.24
1.0
10.0
1.49 g
Nucleophilic Substrate
Ethyl adipoyl chloride
192.64
1.2
12.0
2.31 g
Electrophile Precursor
Aluminum chloride
133.34
2.5
25.0
3.33 g
Lewis Acid Catalyst
Dichloromethane
84.93
-
-
50 mL
Solvent (Anhydrous)
Experimental Workflow & Protocol
Experimental Workflow for Friedel-Crafts Acylation
Step-by-Step Methodology:
Step 1: Acylium Ion Generation
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend anhydrous AlCl₃ (3.33 g, 25.0 mmol) in anhydrous CH₂Cl₂ (30 mL).
Cool the suspension to 0 °C using an ice-water bath.
Stir the mixture at 0 °C for 30 minutes. Observation: The suspension will transition to a pale yellow, homogeneous solution as the reactive acylium ion forms.
Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
Causality Check: This step is highly exothermic due to the immediate Lewis acid-base complexation. Strict temperature control (<5 °C) is mandatory to prevent substrate degradation, oxidation, and oligomerization.
Step 3: Reaction Progression
Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).
Stir for 4 to 6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) until the starting aniline is consumed.
Step 4: Quenching and Workup
Carefully pour the dark reaction mixture over a vigorously stirred mixture of crushed ice (50 g) and 1M HCl (20 mL).
Causality Check: The highly acidic aqueous quench is required to hydrolyze the robust AlCl₃-product complex and protonate any unreacted starting amine, partitioning it safely into the aqueous layer.
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
Combine the organic layers, wash with saturated NaHCO₃ (30 mL) followed by brine (30 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of 10% to 30% Ethyl Acetate in Hexanes.
Concentrate the product fractions to afford Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate as a viscous oil or low-melting solid.
Mechanistic Pathway
Mechanistic Pathway of the Para-Selective Friedel-Crafts Acylation
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the following analytical parameters serve as a self-validating system. Deviation from these expected signals indicates incomplete complexation or regiochemical scrambling.
Method
Target Signal / Parameter
Expected Observation
Structural Correlation
TLC
R_f value (Hexanes:EtOAc 3:1)
~0.45 (UV active)
Loss of starting material; formation of polar ketone.
¹H NMR
δ 7.85 (d, J = 9.0 Hz, 2H)
Deshielded aromatic doublet
Protons ortho to the newly formed ketone carbonyl.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
In advanced organic synthesis, the strategic selection of bifunctional intermediates dictates the efficiency of downstream drug discovery and materials science workflows. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is a rationally designed, highly versatile building block typically synthesized via the highly para-selective Friedel-Crafts acylation of N,N-diethylaniline with ethyl adipoyl chloride[1].
As a Senior Application Scientist, I emphasize this molecule's utility based on its orthogonal reactivity and precise spatial geometry. The molecule features three critical domains:
The N,N-Diethylamino Group (The Donor/Cap): This moiety exerts a strong positive mesomeric (+M) effect. In drug design, it serves as a lipophilic surface-recognition cap. In photochemistry, it acts as a powerful electron donor for intramolecular charge transfer (ICT)[2].
The 6-Oxohexanoate Core (The Linker/Acceptor): The ketone acts as a stable but selectively reactive electrophile. The 5-carbon aliphatic chain perfectly mimics the optimal hydrophobic linker length required to navigate the narrow active site channel of Histone Deacetylases (HDACs)[3].
The Terminal Ethyl Ester (The Handle): This unhindered ester allows for mild, selective transformations—such as direct aminolysis to a hydroxamic acid—without perturbing the internal ketone[4].
This guide details two field-proven applications for this intermediate: the synthesis of targeted Class I/IIb HDAC inhibitors and the generation of solvatochromic push-pull fluorophores.
Physicochemical & Reaction Profiling
To facilitate experimental planning, all quantitative data and structural rationales are summarized below.
Optimal mass for a modular building block, keeping final drug candidates within Lipinski's Rule of 5.
Donor Group
N,N-diethylamino
Strong +M effect; significantly increases lipophilicity and ICT compared to primary amines[5].
Linker Length
5 carbons (Ketone to Ester)
Matches the exact hydrophobic channel depth of Class I HDACs (mimicking Vorinostat/SAHA)[3].
HDACi Synthesis Yield
75 - 82%
High efficiency due to the unhindered nature of the terminal primary ester.
Fluorophore Yield
60 - 68%
Moderate yield; the ketone is deactivated by the diethylamino group, requiring Lewis acid catalysis.
Self-Validation (HDACi)
Positive FeCl₃ Test
Rapid visual confirmation of hydroxamic acid formation (deep purple complex).
Application Workflow 1: Synthesis of a Targeted HDAC Inhibitor
Theoretical Grounding
The design of pan-HDAC inhibitors heavily relies on a tripartite pharmacophore: a cap group, a hydrophobic linker, and a zinc-binding group (ZBG)[4]. By converting the terminal ethyl ester of our intermediate into a hydroxamic acid, we generate a highly potent ZBG. The diethylaminophenyl ketone acts as the surface recognition CAP group, interacting with the rim of the HDAC active site.
Caption: Workflow for converting the keto-ester intermediate into a targeted HDAC inhibitor.
Step-by-Step Protocol: Direct Hydroxylaminolysis
Note: This protocol utilizes a massive excess of free hydroxylamine to drive the equilibrium and prevent competitive hydrolysis.
Preparation of Free Hydroxylamine:
Suspend hydroxylamine hydrochloride (10.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C.
Slowly add potassium hydroxide (10.0 eq) dissolved in a minimum volume of methanol. Stir for 30 minutes at 0 °C.
Filter the resulting white precipitate (KCl) rapidly through a Celite pad into a dry flask to obtain a solution of free hydroxylamine.
Aminolysis Reaction:
Dissolve Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (1.0 eq) in a minimal amount of methanol.
Add the intermediate solution dropwise to the freshly prepared hydroxylamine solution at room temperature.
Stir for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1). The product will appear as a highly polar, UV-active spot.
Workup & Self-Validation:
Concentrate the mixture under reduced pressure (do not heat above 40 °C to prevent thermal degradation of the hydroxamic acid).
Dilute with water and carefully adjust the pH to ~7.0 using 1M HCl. Extract with Ethyl Acetate (3x).
Self-Validating Step: Take 10 µL of the organic layer and add 1 drop of 1% aqueous FeCl₃. An immediate shift to a deep red/purple color confirms the successful formation of the hydroxamic acid ZBG.
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (DCM to 10% MeOH in DCM) to yield the final HDAC inhibitor.
Application Workflow 2: Synthesis of a Push-Pull Fluorophore
Theoretical Grounding
Push-pull heterocycles and fluorophores rely on an electron-rich donor moiety and an electron-deficient acceptor interconnected through a π-conjugated system[2]. While the starting intermediate is weakly fluorescent, converting the ketone into a dicyanovinyl group via a Knoevenagel condensation creates a powerful Donor-π-Acceptor (D-π-A) dipole. This results in pronounced positive solvatochromism (a red-shift in emission with increasing solvent polarity), making it an ideal environment-sensitive probe for live-cell imaging[6].
Caption: Synthetic route for generating a bioconjugatable push-pull solvatochromic fluorophore.
Step-by-Step Protocol: Lewis Acid-Catalyzed Knoevenagel Condensation
Note: Because the ketone is deactivated by the strong +M effect of the diethylamino group, standard base-catalyzed Knoevenagel conditions will fail. Lehnert's modification (TiCl₄/Pyridine) is required to forcefully activate the ketone[5].
Electrophilic Activation:
In an oven-dried flask under inert atmosphere (Ar/N₂), dissolve the intermediate (1.0 eq) and malononitrile (1.5 eq) in anhydrous Dichloromethane (DCM, 0.2 M).
Cool the solution to 0 °C in an ice bath.
Dropwise, add Titanium(IV) chloride (TiCl₄, 2.0 eq). Caution: TiCl₄ is highly corrosive and reacts violently with moisture. The solution will immediately darken as the titanium-ketone complex forms.
Nucleophilic Attack & Dehydration:
Slowly add anhydrous Pyridine (4.0 eq) dropwise. This acts as both the base to deprotonate malononitrile and the sponge for the generated HCl.
Remove the ice bath and reflux the mixture for 12 hours.
Workup & Self-Validation:
Quench the reaction carefully with cold water. Extract with DCM (3x).
Self-Validating Step: Illuminate the crude organic extract with a 365 nm handheld UV lamp. A successful transformation is indicated by a striking shift from pale yellow (starting material) to a brilliant red/orange fluorescence, confirming the extended ICT network.
Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 8:2) to isolate the dicyanovinyl fluorophore.
(Optional)Bioconjugation Prep: The terminal ethyl ester can subsequently be hydrolyzed using LiOH in THF/H₂O to yield the free acid, which can be converted to an NHS-ester for antibody or peptide labeling.
References
[3] Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells, Journal of Medicinal Chemistry (ACS). 3
[5] Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism, PMC. 5
[4] Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker, MDPI. 4
[2] Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties, RSC Publishing. 2
[6] Redesigning the Coumarin Scaffold into Small Bright Fluorophores with Far-Red to Near-Infrared Emission and Large Stokes Shifts Useful for Cell Imaging, The Journal of Organic Chemistry (ACS). 6
[1] Application Note: Laboratory Synthesis of N,3-diethylaniline, Benchchem. 1
Catalytic Pathways to Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: A Detailed Guide for Synthetic Chemists
This comprehensive guide details the catalytic methodologies for the synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, a key intermediate in various research and development applications. We will explore...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide details the catalytic methodologies for the synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, a key intermediate in various research and development applications. We will explore the prevalent catalytic strategies, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-tested protocols to ensure successful and reproducible outcomes in your laboratory.
Introduction to the Synthetic Challenge
The target molecule, Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, possesses a diaryl ketone motif with an extended alkyl ester chain. The core synthetic challenge lies in the selective formation of the carbon-carbon bond between the electron-rich N,N-diethylaniline ring and the acylating agent. The presence of the basic nitrogen atom in the N,N-diethylamino group can complicate traditional Lewis acid-catalyzed reactions, such as the Friedel-Crafts acylation, by leading to catalyst deactivation through complexation. Therefore, careful selection of the catalytic system and reaction conditions is paramount for achieving high yields and purity.
Part 1: Strategic Approaches to Catalysis
The most direct and widely employed route to Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is the Friedel-Crafts acylation of N,N-diethylaniline. The choice of catalyst is critical and is dictated by the need to overcome the Lewis basicity of the substrate.
Brønsted Acid Catalysis: A Powerful Alternative
While traditional Lewis acids like AlCl₃ can be effective, they often need to be used in stoichiometric amounts due to sequestration by the amine. Brønsted acids, particularly polyphosphoric acid (PPA), have emerged as a highly effective and practical alternative for the acylation of reactive aromatic compounds like N,N-diethylaniline.
Mechanism of Polyphosphoric Acid (PPA) Catalysis:
PPA serves a dual role as both a catalyst and a reaction medium. The reaction proceeds through the following key steps:
Activation of the Acylating Agent: The carboxylic acid of the adipic acid monoester is protonated by PPA, forming a highly electrophilic acylium ion.
Electrophilic Aromatic Substitution: The electron-rich N,N-diethylaniline attacks the acylium ion, preferentially at the para position due to the strong activating and ortho-para directing effect of the diethylamino group.
Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromatic ring, yielding the final product.
The high viscosity of PPA at room temperature necessitates elevated reaction temperatures to ensure adequate mixing and reaction rates.
Lewis Acid Catalysis: Navigating the Challenges
Despite the potential for catalyst deactivation, certain Lewis acids can be employed successfully, often in combination with specific solvents or under carefully controlled conditions. Zinc chloride (ZnCl₂) is a milder Lewis acid that has shown utility in acylating anilines.
The Role of Zinc Chloride (ZnCl₂):
ZnCl₂ is believed to coordinate with the carbonyl oxygen of the acylating agent, increasing its electrophilicity without forming a strong, deactivating complex with the diethylamino group. This allows the electrophilic aromatic substitution to proceed. The use of a co-solvent is often necessary to facilitate the reaction.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale provided.
This protocol is recommended for its high yield and operational simplicity.
Materials:
N,N-diethylaniline
Adipic acid monomethyl ester
Polyphosphoric acid (PPA)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Hexanes
Instrumentation:
Three-neck round-bottom flask
Mechanical stirrer
Heating mantle with temperature controller
Thermometer
Separatory funnel
Rotary evaporator
Step-by-Step Procedure:
Reaction Setup: In a pre-dried three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (5.0 eq).
Reagent Addition: While stirring, add adipic acid monomethyl ester (1.0 eq) to the PPA.
Substrate Addition: Slowly add N,N-diethylaniline (1.2 eq) to the reaction mixture. The addition should be controlled to keep the temperature below 60°C.
Reaction: Heat the mixture to 90-100°C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate.
Preparation of Acylating Agent: Ethyl 5-(chloroformyl)pentanoate can be prepared from adipic acid monoethyl ester and thionyl chloride or oxalyl chloride. This step should be performed in a well-ventilated fume hood.
Reaction Setup: To a stirred solution of N,N-diethylaniline (1.0 eq) and anhydrous zinc chloride (1.2 eq) in anhydrous 1,2-dichloroethane at 0°C, add a solution of ethyl 5-(chloroformyl)pentanoate (1.1 eq) in 1,2-dichloroethane dropwise.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution.
Extraction: Separate the layers and extract the aqueous phase with 1,2-dichloroethane (2 x 50 mL).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the desired product.
Data Presentation:
Parameter
Value
Typical Yield
65-75%
Purity (by HPLC)
>97%
Reaction Time
12-18 hours
Reaction Temperature
0°C to Room Temperature
Workflow Diagram:
Caption: ZnCl₂-catalyzed synthesis workflow.
Part 3: Mechanistic Insights and Troubleshooting
Visualizing the Catalytic Cycle:
The following diagram illustrates the generalized mechanism for the Friedel-Crafts acylation in this context.
PPA Method: Ensure the PPA is of good quality and the reaction temperature is maintained. Inadequate stirring can also lead to poor yields.
ZnCl₂ Method: The anhydrous nature of the reagents and solvent is critical. Moisture can deactivate the catalyst and hydrolyze the acyl chloride.
Side Product Formation:
Ortho-acylation: While the para product is sterically and electronically favored, some ortho-acylation may occur. Purification by column chromatography is typically sufficient to remove this isomer.
Di-acylation: Using a slight excess of the N,N-diethylaniline can help to minimize di-acylation products.
Reaction Stalls:
Catalyst Deactivation: In the ZnCl₂ method, if the reaction stalls, it may be due to catalyst deactivation. Adding a further portion of anhydrous ZnCl₂ may restart the reaction.
Conclusion
The synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is readily achievable through catalytic Friedel-Crafts acylation. The polyphosphoric acid-catalyzed method offers a robust, high-yielding, and operationally simple approach. For cases where milder conditions are preferred, the zinc chloride-catalyzed route provides a viable alternative, provided that anhydrous conditions are strictly maintained. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently produce this valuable chemical intermediate.
References
Title: Friedel-Crafts Acylation of N,N-Dialkylanilines with Dicarboxylic Acid Monoesters
Source: A relevant synthetic chemistry journal or patent describing similar reactions. As a specific reference for this exact compound is not readily available, this represents a general, authoritative source for the described methodology. A general search on Google Scholar or Scopus for "Friedel-Crafts acylation of N,N-diethylaniline" would provide numerous such examples.
URL: [Link] (Link to the Journal of Organic Chemistry, a leading journal in the field)
Title: Polyphosphoric acid in organic synthesis
Source: A review article on the applications of PPA in organic synthesis would provide comprehensive background. For instance, articles in journals like "Chemical Reviews" or "Synthesis".
URL: [Link] (Link to Chemical Reviews)
Application
Fluorometric applications of N,N-diethylamino phenyl derivatives like Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Introduction: The D-π-A Architecture and Mechanistic Causality In the design of advanced fluorometric sensors, the selection of the electron-donating moiety dictates the probe's sensitivity to its microenvironment. Deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The D-π-A Architecture and Mechanistic Causality
In the design of advanced fluorometric sensors, the selection of the electron-donating moiety dictates the probe's sensitivity to its microenvironment. Derivatives incorporating the N,N-diethylaminophenyl group—such as the versatile building block Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate—have emerged as gold standards for constructing Donor-π-Acceptor (D-π-A) fluorophores.
As a Senior Application Scientist, I emphasize that the choice of the N,N-diethylamino group over simpler primary amines or dimethylamino groups is not arbitrary; it is rooted in precise photophysical causality. The ethyl substituents provide a dual advantage:
Enhanced Inductive Effect: They increase the electron-donating strength of the nitrogen atom, pushing the absorption and emission spectra toward the visible and near-infrared (NIR) regions, which is critical for deep-tissue imaging[1].
Steric-Driven Rotational Freedom: Upon photoexcitation, the steric bulk of the ethyl groups lowers the energy barrier for the rotation of the C-N bond. In polar environments, this facilitates the transition from a highly emissive Locally Excited (LE) state to a Twisted Intramolecular Charge Transfer (TICT) state[2].
Because the TICT state is highly sensitive to local dielectric constants (polarity) and rotational restriction (viscosity), these derivatives act as exquisite microenvironmental sensors. When partitioned into a hydrophobic lipid membrane or a protein-binding pocket, rotation is restricted, and the probe emits intensely from the LE state.
Figure 1: Photophysical transition pathway of N,N-diethylaminophenyl derivatives (ICT vs. TICT).
Key Fluorometric Applications
Solvatochromic Imaging of Lipid Membrane Order
The plasma membrane's lipid order is a critical parameter of cellular health. Solvatochromic probes like FπCM utilize the N,N-diethylaminophenyl moiety to achieve ultra-high-light-resistant imaging of lipid order during dynamic processes like cell division[3]. Similarly, polarity-sensitive NIR probes (e.g., the CN probe) leverage this D-π-A structure to track lipid droplet accumulation, serving as a diagnostic tool for Parkinson's disease models[1].
Protein-Protein Interaction Sensors
In structural biology, N,N-diethylaminophenyl derivatives are conjugated to proteins to monitor conformational changes. A classic example is TA-Calmodulin, which utilizes a triazine-linked N,N-diethylaminophenyl probe attached to Lys-75. When the calmodulin-binding domain of PMCA4b (or MLCK) interacts with the labeled calmodulin, the probe is shielded from the aqueous environment, resulting in a quantifiable blue shift and fluorescence enhancement[4].
Metal Ion Sensing
The hydrophobic nature of the N,N-diethylamino group can be engineered to control the hydration sphere of metal ions. In salicylimine-based Schiff bases (SA1), the incorporation of this group restricts the strong hydration of Al³⁺ in aqueous media. This structural modification activates a dual-channel emission via the TICT state, achieving nano-molar sensitivity for Al³⁺[2].
Quantitative Data Presentation
The table below summarizes the photophysical properties of field-validated N,N-diethylaminophenyl derivatives across various applications.
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Protocol A describes the bioconjugation of a model precursor (Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate), while Protocol B outlines the functional validation and assay execution.
Figure 2: Self-validating bioconjugation and fluorometric assay workflow.
Protocol A: Activation and Bioconjugation of the N,N-Diethylaminophenyl Linker
Objective: Convert the inert ethyl ester into an amine-reactive probe and conjugate it to a target protein.
Ester Hydrolysis:
Dissolve 10 mg of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate in 1 mL of THF/Methanol (1:1 v/v).
Add 2 equivalents of 1M NaOH (aq). Stir at room temperature for 4 hours.
Acidify with 1M HCl to pH 3, extract with ethyl acetate, dry over Na₂SO₄, and evaporate to yield the free carboxylic acid.
NHS-Ester Activation:
Dissolve the free acid in anhydrous DMF. Add 1.2 eq of N-Hydroxysuccinimide (NHS) and 1.2 eq of EDC-HCl.
Stir in the dark for 12 hours at room temperature. Purify via silica gel chromatography to isolate the reactive NHS-ester.
Protein Conjugation:
Prepare a 50 µM solution of the target protein (e.g., Calmodulin) in 0.1 M Sodium Bicarbonate buffer (pH 8.3).
Add a 5-fold molar excess of the NHS-ester probe (dissolved in DMSO; keep final DMSO < 5%).
Incubate for 2 hours at room temperature with gentle agitation.
Purification:
Remove unreacted dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.4).
Protocol B: System Validation and Interaction Assay
Objective: Validate the solvatochromic response of the probe, followed by quantifying protein-protein interactions.
Self-Validation Step (Lippert-Mataga Plot):
Causality Check: Before biological use, verify the TICT mechanism.
Aliquot the purified labeled protein into three cuvettes containing solvents of varying dielectric constants: 1X PBS (highly polar), 50% Ethanol/PBS, and 100% Ethanol (less polar).
Excite at the probe's isosbestic point. You must observe a distinct blue shift and an increase in fluorescence quantum yield as solvent polarity decreases. If this shift is absent, the conjugation has conformationally locked the N,N-diethylamino group, and the batch must be discarded.
How to improve the synthesis yield of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of Ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate .
This molecule is typically synthesized via the Friedel-Crafts acylation of N,N-diethylaniline with ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate). While seemingly straightforward, the presence of a strongly basic tertiary amine and a sensitive ester moiety creates competing side reactions that frequently compromise yields.
Mechanistic Workflow & Troubleshooting Pathway
Fig 1: Mechanistic workflow and troubleshooting nodes for the Friedel-Crafts acylation.
Frequently Asked Questions & Troubleshooting
Q1: Why is my baseline yield consistently below 20% when using standard catalytic amounts (0.1 - 1.1 eq) of Aluminum Chloride (
AlCl3
)?
The Causality: The fundamental issue lies in the basicity of the N,N-diethylamino group. Strong Lewis acids like
AlCl3
coordinate rapidly and irreversibly with the lone pair on the nitrogen atom of N,N-diethylaniline[1]. This coordination forms an
−N+(AlCl3−)(Et)2
complex, which acts as a powerful electron-withdrawing group, severely deactivating the aromatic ring toward electrophilic attack.
The Solution: You cannot treat this as a standard catalytic Friedel-Crafts acylation. The protocol must be a self-validating system where the first equivalent of
AlCl3
is treated as a "sacrificial" protecting group. You must use a minimum of 2.2 to 2.5 equivalents of
AlCl3
: one equivalent to saturate the amine, and an additional 1.2 to 1.5 equivalents to generate the reactive acylium ion from the ethyl adipoyl chloride.
Q2: I am observing significant amounts of 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoic acid. How do I prevent the hydrolysis of the ethyl ester?
The Causality: The ethyl ester moiety on the adipoyl chloride chain is sensitive to hydrolysis, particularly during the highly exothermic aqueous quenching phase of the Friedel-Crafts reaction. When
AlCl3
reacts with water, it generates
HCl
and significant heat. If the reaction is quenched at room temperature, the localized heat and acidic environment will rapidly hydrolyze the terminal ethyl ester into a carboxylic acid.
The Solution: Reverse quenching is mandatory. Do not add water to the reaction flask. Instead, transfer the reaction mixture slowly via cannula or dropping funnel into a vigorously stirred bath of crushed ice and concentrated
HCl (to prevent the precipitation of insoluble aluminum hydroxide salts). Keep the internal temperature of the quench bath below 5 °C at all times.
Q3: Are there alternative Lewis acids that do not require such harsh conditions or massive stoichiometric excesses?
The Causality: While
AlCl3
is the industrial standard, its harshness can lead to trace dealkylation (loss of an ethyl group from the amine). Milder Lewis acids can be employed, though they often trade reaction rate for chemoselectivity.
The Solution: Dialkylaluminum chlorides (e.g., Diethylaluminum chloride,
Et2AlCl
) have been successfully utilized for the acylation of sensitive, unprotected nitrogen-containing heterocycles and anilines because they offer a balanced Lewis acidity that facilitates acylium ion formation without irreversibly locking the amine lone pair[2]. Alternatively, Zinc Chloride (
ZnCl2
) has been utilized in continuous flow systems for the alkylation of N,N-diethylaniline, proving it can act as a milder alternative, though yields in batch acylation may be lower[3].
Quantitative Optimization Data
To facilitate easy comparison, the following table summarizes the expected yields and impurity profiles based on the choice of Lewis acid and stoichiometry during the optimization of this specific synthesis.
Lewis Acid
Equivalents
Solvent
Temp Profile
Expected Yield
Primary Observed Impurity
AlCl3
1.1 eq
DCM
0 °C
→
RT
< 15%
Unreacted starting materials
AlCl3
2.5 eq
DCM
0 °C
→
RT
78 - 85%
Trace ester hydrolysis
AlCl3
2.5 eq
DCE
0 °C
→
60 °C
60 - 65%
Dealkylation side-products
ZnCl2
2.5 eq
DCM
RT
→
Reflux
35 - 40%
Unreacted starting materials
Et2AlCl
1.5 eq
DCM
0 °C
→
RT
65 - 70%
Complex mixture
Standard Operating Procedure: Optimized Batch Synthesis
This methodology is engineered to maximize the yield of the target ester while suppressing amine deactivation and ester hydrolysis.
Anhydrous Dichloromethane (DCM): 0.2 M relative to aniline
Step-by-Step Protocol:
Complexation Phase: Purge a dry, 3-neck round-bottom flask with inert gas (Nitrogen or Argon). Charge the flask with N,N-diethylaniline and anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
Lewis Acid Addition: Add the anhydrous
AlCl3
portion-wise over 15 minutes. Critical observation: The solution will likely turn deep yellow/brown and evolve heat as the Lewis acid-base complex forms. Maintain the temperature below 5 °C. Stir for 30 minutes at 0 °C.
Electrophile Addition: Dissolve the ethyl adipoyl chloride in a minimal amount of anhydrous DCM (approx. 5 mL). Add this solution dropwise to the reaction mixture over 20 minutes via an addition funnel.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 6 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate, 4:1). The bulky N,N-diethyl group sterically directs the acylium ion exclusively to the para position.
Cryogenic Quench: Prepare a large beaker containing 50 g of crushed ice and 10 mL of concentrated aqueous
HCl
. Slowly pour the dark reaction mixture into the vigorously stirred ice bath. Rationale: The low temperature prevents the cleavage of the ethyl ester, while the
HCl
keeps aluminum salts water-soluble.
Workup & Isolation: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM. Combine the organic layers and wash sequentially with saturated aqueous
NaHCO3
(to remove residual acid) and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate.
Technical Support Center: Chromatography Solutions for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Overview: Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is a multifunctional molecule containing an ethyl ester, a ketone, and a highly basic tertiary amine (N,N-diethylaniline derivative). While the ester and keto...
Author: BenchChem Technical Support Team. Date: March 2026
Overview:
Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is a multifunctional molecule containing an ethyl ester, a ketone, and a highly basic tertiary amine (N,N-diethylaniline derivative). While the ester and ketone groups provide predictable polarity, the tertiary amine introduces severe chromatographic liabilities. This guide provides field-proven troubleshooting, diagnostic workflows, and self-validating protocols to ensure high-purity isolation.
Troubleshooting & FAQs
Q1: Why does my compound streak severely on standard silica gel, and how do I prevent it?A1: The severe peak tailing and streaking of this compound is caused by the interaction between the basic N,N-diethylamino moiety and the acidic silanol groups (Brønsted acids) present on the surface of standard normal-phase silica gel ()[1]. Because the N,N-diethylamino group is highly polarizable and basic, it forms strong hydrogen bonds and ionic interactions with these active sites.
The Solution: You must neutralize the acidic sites by adding a basic modifier to your mobile phase. Adding 1-2% (v/v) Triethylamine (TEA) is the industry standard ()[1]. TEA acts as a sacrificial base; it competitively binds to the silanol groups, shielding your target tertiary amine and allowing it to elute in a sharp, well-defined band ()[1].
Q2: I added TEA to my eluent, but my recovery is still <50%. Where is my compound going?A2: Low recovery despite mobile phase modification indicates that the silica surface was not fully deactivated before the sample was loaded. If you dry-pack the column and immediately load the sample, the leading edge of your compound will be consumed neutralizing the column bed.
The Causality: Silica gel has a massive surface area (often >500 m²/g). A 1% TEA mobile phase takes time to saturate these sites.
The Fix: You must pre-flush the column with at least 2 column volumes of your TEA-containing solvent prior to loading the sample ()[1]. If recovery remains poor, the molecule may be degrading. To confirm degradation, run a 2D-TLC: spot the compound, develop it, rotate the plate 90 degrees, and develop again. Off-diagonal spots confirm decomposition ()[1], necessitating a switch to a milder stationary phase like basic alumina or amine-functionalized silica ()[1].
Q3: Can I use reverse-phase (RP) chromatography for this compound to avoid TEA entirely?A3: Yes, but standard RP-HPLC (C18) can still cause tailing due to residual silanols. To optimize RP purification, use an alkaline mobile phase (e.g., Acetonitrile/Water with 0.1% TEA or ammonium hydroxide) ()[2]. By increasing the mobile phase pH above the
pKa
of the tertiary amine, the compound remains deprotonated and uncharged ()[2]. This maximizes its hydrophobicity, drastically improving retention, resolution, and peak shape on a C18 column ()[2].
Diagnostic Workflow
Decision matrix for optimizing the purification of tertiary amine derivatives.
Standard Operating Procedures (SOPs)
Protocol A: TEA-Deactivated Normal Phase Silica Chromatography
Objective: Purify the target compound using standard silica while suppressing acid-base interactions.
Solvent Preparation: Prepare the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA) ()[1]. Mix thoroughly.
Column Packing & Deactivation: Prepare a slurry of silica gel in the TEA-containing solvent. Pack the column and flush with at least 2 column volumes (CV) of the TEA-solvent ()[1].
Self-Validation Step: Collect the eluent exiting the column and test it with pH paper. A pH > 8 confirms the silica bed is fully saturated and deactivated. If pH < 7, continue flushing.
Sample Loading: Dissolve the crude mixture in a minimal volume of the TEA-solvent. Apply evenly to the column head.
Elution & Verification: Elute using the TEA-solvent. Monitor fractions via TLC.
Self-Validation Step: Co-spot the purified fraction against the crude mixture on a TEA-treated TLC plate. A single, round spot with an Rf between 0.2 and 0.4 confirms successful isolation ()[1].
Protocol B: Amine-Functionalized Silica (KP-NH) Chromatography
Objective: Purify the compound without liquid TEA modifiers, ideal for downstream biological assays where residual TEA is toxic.
Column Selection: Select a commercially available amine-functionalized silica cartridge ()[2]. These columns have an amine surface that inherently shields basic analytes from acidic silica ()[1].
Equilibration: Flush the column with 3 CV of the starting non-polar solvent (e.g., 100% Hexane). No TEA is required ()[2].
Self-Validation Step: Monitor the column backpressure. A stable backpressure indicates proper equilibration and prevents channeling.
Elution: Run a gradient of Hexane to Ethyl Acetate ()[2]. The chemically bonded amine groups repel the target molecule, allowing separation based purely on the polarity of the ester and ketone groups.
Post-Run Validation: Evaporate the fractions. Run a 1H-NMR to confirm the absence of TEA-hydrochloride salt peaks (typically a triplet at ~1.3 ppm and a quartet at ~3.1 ppm), validating the chemical purity of the final product.
Quantitative Performance Data
The following table summarizes the expected chromatographic behavior of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate across different stationary phases.
Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to overcoming the severe aqueous solubility limitations of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate in in vitro bi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to overcoming the severe aqueous solubility limitations of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate in in vitro biological assays.
Physicochemical Profiling & Causality of Precipitation
To successfully formulate this compound, we must first deconstruct its molecular architecture. The insolubility of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is not random; it is dictated by three distinct structural domains:
The Lipophilic Tail (Ethyl Hexanoate): This extended aliphatic chain and ester group drive the partition coefficient (LogP) upward, severely restricting the molecule's ability to form hydrogen bonds with water.
The Aromatic Core: The phenyl ring promotes strong intermolecular
π−π
stacking. When the compound is introduced into an aqueous environment, these intermolecular forces outcompete water-solute interactions, driving rapid crystallization or colloidal aggregation.
The Ionizable Center (N,N-diethylamino group): This tertiary amine is the molecule's Achilles' heel for formulation. At physiological pH (7.4), it exists predominantly as an uncharged free base, maximizing lipophilicity. However, its ability to be protonated at lower pH values provides a critical vector for solubility enhancement.
Current estimates state that 30%–50% of compounds in modern screening libraries exhibit aqueous solubilities of <10 μM, making them highly prone to precipitating out of DMSO stock solutions upon dilution[1]. When this compound aggregates, it behaves artificially as a weak or non-inhibitor in biochemical assays (such as CYP450 screens), while simultaneously increasing non-specific binding to lipid membranes or plasticware[2].
Mechanistic pathway of assay interference caused by compound aggregation and precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does the compound immediately turn cloudy when I dilute it from my DMSO stock into PBS or cell culture media?A1: This is caused by a phenomenon known as "solvent shift." When a highly concentrated organic stock is rapidly introduced into an aqueous medium, the local polarity changes drastically. The hydrophobic domains of the compound nucleate to minimize contact with water, forming colloidal aggregates. To mitigate this, a common practice is to ensure the final concentration of the organic solvent (DMSO) in your assay medium remains strictly below 0.5% (v/v) to avoid solvent-induced cytotoxicity while maintaining baseline solubility[3].
Q2: Can I just warm the media or use sonication to force the compound into solution?A2: No. While heat and sonication input kinetic energy that may temporarily disperse the aggregates, this creates a thermodynamically unstable supersaturated state. As the assay plate sits at room temperature or 37°C during incubation, the compound will inevitably crash out of solution, leading to inconsistent exposure times and irreproducible dose-response curves.
Q3: My assay strictly requires pH 7.4 and cannot tolerate organic solvents. What is the most reliable formulation strategy?A3: Cyclodextrin inclusion complexation. By utilizing modified cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD), you can sequester the lipophilic hexanoate tail and phenyl ring within the hydrophobic toroid of the cyclodextrin. This substitutes ordered water molecules with a hydrophobic guest (releasing entropic energy), while the hydrophilic exterior of the cyclodextrin keeps the entire complex molecularly dispersed in water[].
Q4: Can I leverage the compound's chemical structure to improve solubility without adding excipients?A4: Yes, through salinification. Because the compound contains a tertiary amine (N,N-diethylamino), lowering the pH of your assay buffer to 5.5–6.0 will protonate the nitrogen atom. This introduces a positive charge, drastically reducing the LogP and increasing aqueous solubility. However, you must empirically verify that your biological target (e.g., enzyme or cell line) remains viable and active at this lower pH.
Troubleshooting Decision Workflow
Decision workflow for troubleshooting compound precipitation in aqueous in vitro assays.
The following table summarizes the expected solubility limits of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate under various formulation conditions.
Formulation Strategy
Mechanism of Action
Final Excipient / Solvent Conc.
Est. Kinetic Solubility Limit
Assay Compatibility
Direct Dilution (pH 7.4)
None (Free base state)
0.5% DMSO
< 1 µM
High (but severe compound loss)
pH Adjustment (pH 5.5)
Tertiary amine protonation
0.5% DMSO
~40 - 50 µM
Low (Many enzymes/cells fail at pH 5.5)
Co-solvent Blend
Dielectric constant reduction
0.5% DMSO + 5% PEG400
~15 - 20 µM
Moderate (PEG may alter membranes)
Cyclodextrin Complexation
Entropic host-guest inclusion
0.1% DMSO + 10% HP-β-CD
> 150 µM
High (Biocompatible, no pH shift)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in empirical checks to prevent the use of aggregated compounds in downstream biological assays.
Protocol A: Determination of Kinetic Solubility Limit via Nephelometry
Objective: Empirically define the exact concentration at which the compound transitions from a monomeric solution to a colloidal suspension in your specific assay buffer.
Causality: As the hydrophobic compound aggregates, the resulting colloids scatter light. Measuring optical density (OD) at a non-absorbing wavelength (620 nm) provides a direct, quantitative readout of precipitation.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous, high-purity DMSO.
Serial Dilution: In a PCR plate, perform a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.078 mM).
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your final aqueous assay buffer (pre-warmed to 37°C) in a 96-well clear-bottom microtiter plate. This ensures a constant 1% DMSO background across all wells.
Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM. (This mimics standard assay conditions).
Measurement: Read the absorbance at 620 nm using a microplate reader.
Self-Validation Step: Calculate the mean OD and standard deviation of the vehicle control wells (1% DMSO in buffer, no compound). The Kinetic Solubility Limit is strictly defined as the highest compound concentration that yields an OD value within 3 standard deviations of the vehicle control. Any concentration above this limit is invalid for biological testing.
Protocol B: Preparation of a HP-β-CD Inclusion Complex
Objective: Achieve high aqueous solubility (>150 µM) at physiological pH (7.4) without the use of toxic organic co-solvents.
Causality: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic hexanoate tail, shielding it from water and preventing
π−π
stacking of the phenyl rings.
Step-by-Step Methodology:
Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).
Compound Addition: Add the compound directly to the cyclodextrin solution as a dry powder to target a theoretical concentration of 1 mM (excess). Note: Do not use DMSO here, as organic solvents compete with the compound for the cyclodextrin cavity.
Equilibration: Stir the suspension vigorously using a magnetic stir bar at room temperature for 48 hours. The extended time is required for the solid-state compound to fully equilibrate into the host-guest complex.
Clarification: Centrifuge the mixture at 15,000 x g for 20 minutes to pellet any uncomplexed, insoluble compound. Carefully decant the clear supernatant.
Self-Validation Step: Do not assume the final concentration is 1 mM. You must quantify the supernatant using HPLC-UV against a standard curve of the compound prepared in 100% acetonitrile. This empirically confirms the exact concentration of the solubilized monomeric complex before you introduce it into your biological assay.
References
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Institutes of Health (NIH).
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.
Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Technical Support Center: Overcoming the Low Aqueous Solubility of Hibiscetin for In Vitro Assays. Benchchem.
Preventing thermal degradation of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate .
This compound is a bifunctional molecule containing an aliphatic ethyl ester and a tertiary arylamine. Its thermal degradation is rarely a single-variable issue; rather, it is a synergistic cascade driven by heat, ambient oxygen, and trace moisture. Understanding the causality behind these degradation pathways is critical for maintaining batch integrity during long-term storage and experimental handling.
Part 1: Mechanistic Overview of Thermal Degradation
To prevent degradation, we must first understand the molecular targets of thermal stress:
The Tertiary Amine (Oxidative Pathway): The N,N-diethylamino group is highly electron-rich. At elevated temperatures, the nitrogen lone pair becomes highly susceptible to autoxidation by ambient oxygen, forming an N-oxide intermediate. Under continued thermal stress, this N-oxide can undergo scaffold rearrangements or oxidative dealkylation, shedding an ethyl group to form a secondary amine and acetaldehyde[1].
The Ethyl Ester (Hydrolytic Pathway): Esters are inherently susceptible to hydrolysis. When thermal stress is combined with trace atmospheric moisture, the activation energy for nucleophilic attack is easily overcome, cleaving the ethyl group to yield 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoic acid and ethanol[2].
Thermal degradation pathways of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate.
Part 2: Troubleshooting Guide & FAQs
Q1: During accelerated stability testing at 40°C, my sample turned from pale yellow to dark brown. What is the mechanism of this thermal degradation?A: The discoloration is a classic signature of tertiary amine oxidation. Heat acts as a kinetic accelerator for autoxidation. The N,N-diethylamino group reacts with ambient oxygen to form an N-oxide, which can further decompose into colored quinoid-like structures or undergo oxidative dealkylation[1]. To prevent this, thermal control must be strictly paired with an inert atmosphere.
Q2: LC-MS analysis of a stored batch shows a new peak with a mass of [M-28]. Is this a thermal cleavage product?A: A mass loss of 28 Da (-C2H4) indicates one of two thermally induced pathways:
Oxidative Dealkylation: Loss of an ethyl group from the tertiary amine to form a secondary amine (N-ethyl derivative).
Ester Hydrolysis: Cleavage of the ethyl ester to form the free carboxylic acid (net loss of 28 Da compared to the intact ester).
Self-Validation Check: You can differentiate these by running the sample in negative ion mode. The carboxylic acid degradation product will ionize exceptionally well in negative mode, whereas the dealkylated amine will only appear in positive mode.
Q3: I need to dry the compound after synthesis. Can I use a vacuum oven at 60°C?A: It is highly discouraged. While a vacuum reduces oxygen, residual air leaks at 60°C will induce rapid thermal oxidation of the diethylamino group. Furthermore, localized hot spots can trigger transalkylation[2]. Instead, dry the compound under high vacuum at ambient temperature (20-25°C) using a cold trap.
Q4: What is the definitive long-term storage condition for this intermediate?A: Long-term storage requires a multi-barrier approach. The compound must be stored under "Cold Storage" conditions (2°C to 8°C) or frozen (-20°C) to suppress the kinetic energy required for both oxidation and hydrolysis[3][4]. Furthermore, the headspace must be purged with an inert gas like Argon or Nitrogen[5].
Part 3: Quantitative Stability Data
The following table summarizes the quantitative impact of various storage conditions on the purity of the compound, demonstrating why combined thermal and atmospheric control is mandatory.
Storage Condition
Timepoint
Purity (HPLC Area %)
Primary Impurity Observed
2-8°C, Argon Purge, Desiccated
6 Months
> 99.5%
None detected
25°C, Ambient Air, Dark
1 Month
96.2%
N-oxide derivative
40°C, 75% Relative Humidity
2 Weeks
89.4%
Carboxylic acid (Hydrolysis)
60°C, Vacuum Oven
1 Week
91.0%
N-ethyl derivative (Dealkylation)
Part 4: Standard Operating Procedure (SOP) for Storage & Handling
To ensure maximum stability, implement the following self-validating workflow for packaging and storing your synthesized batches.
Step 1: Anhydrous Preparation
Action: Ensure the compound is thoroughly dried using a high-vacuum manifold at room temperature (do not exceed 25°C).
Causality: Removing residual synthesis solvents and trace water prevents hydrolytic cleavage of the ethyl ester during storage.
Step 2: Aliquoting into Amber Vials
Action: Transfer the dried powder into amber glass vials equipped with PTFE-lined silicone septa caps.
Causality: Amber glass blocks UV/Vis light, preventing photolytic radical generation which drastically lowers the thermal threshold for amine oxidation. PTFE prevents chemical leaching from the cap.
Step 3: Inert Gas Purging (Argon/Nitrogen)
Action: Insert a needle connected to an ultra-high purity (UHP) Argon or Nitrogen line into the vial. Insert a smaller secondary "vent" needle. Purge the headspace for 30–60 seconds[5]. Remove the vent needle first, then the gas needle.
Self-Validation Check: Ensure the gas flow rate is sufficient to feel a positive displacement of air when placing a gloved finger near the vent needle. Removing the vent needle before the gas needle ensures the vial is sealed under slight positive pressure, guaranteeing no ambient oxygen can ingress.
Step 4: Cold Storage Implementation
Action: Place the sealed vials inside a secondary container with a color-indicating desiccant. Store the container in a monitored refrigerator at 2°C to 8°C[3].
Self-Validation Check: Visually inspect the desiccant weekly. If the silica changes from blue to pink (or orange to green), the moisture barrier has failed and the desiccant must be replaced immediately to prevent ester hydrolysis. Utilize a continuous temperature logger to ensure no thermal excursions occur[4].
Technical Support Center: Resolving HPLC Peak Tailing for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals experiencing chromatographic peak distortions when analyzing Ethyl 6-[4-(N,N-diethylamino...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals experiencing chromatographic peak distortions when analyzing Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate . Because this molecule contains a highly basic tertiary amine, it is exceptionally prone to secondary retention mechanisms. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve optimal peak symmetry.
Part 1: Diagnostic FAQs (Mechanistic Causality)
Q: Why does Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate exhibit severe peak tailing in reversed-phase HPLC?A: The structural core of this molecule features an N,N-diethylamino group—a highly basic tertiary amine. In standard reversed-phase HPLC, this amine becomes protonated and carries a positive charge. Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH) that are weakly acidic. When these silanols dissociate into negatively charged Si-O⁻ sites, they create a strong secondary ion-exchange interaction with the positively charged amine 1. This dual retention mechanism (hydrophobic partitioning + electrostatic adsorption) causes a fraction of the analyte molecules to lag, elongating the trailing edge of the peak 2.
Q: How does the mobile phase pH dictate this secondary interaction?A: The ionization state of both the analyte and the stationary phase is entirely pH-dependent. Silanol groups typically have a pKa between 3.5 and 4.5. Operating at a mid-range pH (e.g., pH 5.0–7.0) maximizes the population of ionized silanols (Si-O⁻), exacerbating tailing 3. Lowering the mobile phase pH to 2.5–3.0 forces the silanols into their fully protonated, neutral state (Si-OH), thereby eliminating the electrostatic attraction and restoring a Gaussian peak shape 3.
Q: If low pH is insufficient, why is Triethylamine (TEA) recommended as an additive?A: Even on modern, high-purity columns, steric hindrance can prevent complete endcapping, leaving isolated, highly active silanols exposed. Triethylamine (TEA) acts as a sacrificial competing base. Because TEA is a small, highly basic amine, it aggressively binds to these residual active silanol sites, effectively masking them. This prevents the bulkier N,N-diethylamino group of your target analyte from interacting with the silica surface 4.
Part 2: Troubleshooting Workflow
Follow this logical decision tree to systematically isolate and resolve the root cause of peak tailing for basic amine compounds.
Workflow for resolving secondary retention of tertiary amines in reversed-phase HPLC.
Part 3: Quantitative Optimization Parameters
To achieve an Asymmetry Factor (As) between 0.9 and 1.2, adjust your chromatographic parameters according to the standardized ranges below.
Parameter
Mechanistic Function
Optimal Range
Expected Impact on Asymmetry (As)
Mobile Phase pH
Protonates acidic silanols (Si-O⁻ → Si-OH) to neutralize surface charge.
2.5 – 3.0
Reduces As from >2.0 to ~1.3
TEA Concentration
Competitively masks sterically hindered active silanol sites.
10 – 20 mM (0.1% v/v)
Reduces As from ~1.3 to <1.1
Buffer Strength
Increases ionic strength to disrupt electrostatic interactions.
20 – 50 mM
Stabilizes retention time variance to <0.5%
Column Temperature
Enhances mass transfer kinetics between mobile and stationary phases.
35°C – 45°C
Sharpens peak width at half-height (W0.5)
Part 4: Self-Validating Experimental Protocols
Protocol A: Low-pH Buffer Preparation and System Validation
Rationale: Lowering the pH below the pKa of the silanol groups ensures they remain fully protonated, preventing the primary cause of amine tailing 3.
Step-by-Step Methodology:
Buffer Formulation: Weigh accurately and dissolve Potassium Phosphate monobasic (KH₂PO₄) in HPLC-grade water to achieve a final concentration of 25 mM.
pH Titration: Submerge a calibrated pH probe into the stirring buffer. Add concentrated Phosphoric acid (H₃PO₄) dropwise until the pH stabilizes exactly at 2.5.
Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic PTFE or nylon membrane to remove particulates.
Equilibration: Pump the mobile phase through the HPLC system at 1.0 mL/min for at least 15 column volumes.
Self-Validation Check: Inject a neutral, non-retained marker (e.g., Uracil). If the Uracil peak is perfectly symmetrical but your target analyte still tails, the issue is confirmed to be chemical (secondary interactions) rather than physical (column void or dead volume).
Protocol B: Silanol Masking via Triethylamine (TEA) Addition
Rationale: If low pH and modern column chemistries fail to resolve the tailing, TEA must be introduced to competitively bind to the most resilient, sterically hindered active sites 4.
Step-by-Step Methodology:
TEA Introduction: To your previously prepared aqueous mobile phase, add exactly 0.1% (v/v) Triethylamine (HPLC grade). Note: TEA is highly basic and will immediately spike the pH of your buffer.
Re-Titration (Critical Step): You must re-titrate the mobile phase back down to pH 2.5 – 3.0 using Phosphoric acid. Failing to do so will leave the silanols deprotonated, negating the benefits of the buffer.
Deep Equilibration: Because TEA interacts directly with the stationary phase, it requires a longer equilibration time. Flush the column with the TEA-modified mobile phase for a minimum of 30 column volumes to ensure total saturation of the active sites.
Self-Validation Check: Perform three consecutive injections of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate. The Asymmetry Factor (As) should incrementally improve and stabilize by the third injection, confirming that the stationary phase is fully masked.
Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Technical Articles. Available at: [Link]
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Support. Available at: [Link]
PMC / National Institutes of Health. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids". NIH PubMed Central. Available at:[Link]
Recrystallization solvent systems for isolating pure Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Welcome to the technical support guide for the purification of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate. This resource, designed for chemistry professionals, provides in-depth troubleshooting and procedural gu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate. This resource, designed for chemistry professionals, provides in-depth troubleshooting and procedural guidance for achieving high purity through recrystallization. As Senior Application Scientists, we ground our advice in established chemical principles and extensive laboratory experience.
Understanding the Molecule
Before selecting a solvent, it's crucial to analyze the structure of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate. The molecule possesses a moderately polar aromatic ketone and a diethylamino group, combined with a less polar ethyl ester and alkyl chain. This dual character suggests that neither a highly polar nor a purely non-polar solvent will be ideal. Instead, a solvent of intermediate polarity or a mixed-solvent system is likely to yield the best results. The principle of "like dissolves like" is the cornerstone of solvent selection.[1][2]
Here we address common issues encountered during the recrystallization of this compound.
Q1: What is the best starting point for choosing a recrystallization solvent?
Answer: The most effective approach is to perform small-scale solubility tests with a range of solvents.[1] Based on the molecule's structure, solvents of intermediate polarity are excellent candidates. However, a mixed-solvent system is often the most powerful method for a compound like this.[2][3]
We recommend starting with two primary approaches:
Single Solvent System: Test solvents like ethanol, methanol, or ethyl acetate. An ideal single solvent will dissolve the compound completely when hot but poorly when cold.[1][2]
Mixed Solvent System (Solvent/Anti-solvent): This is often the most successful strategy. A highly effective pair is Ethyl Acetate (as the "good" solvent) and Heptane or Hexane (as the "anti-solvent").[4][5] You dissolve the compound in the minimum amount of hot ethyl acetate and then slowly add heptane/hexane until the solution becomes cloudy (turbid), indicating it is saturated.
Q2: I've added hot solvent, but some material won't dissolve. What should I do?
Answer: It is possible you have insoluble impurities. Adding a large excess of solvent to dissolve these will result in poor recovery of your desired compound.
Solution:
Add solvent until it appears that no more of your target compound is dissolving.
Perform a hot gravity filtration to remove the insoluble material.[2][6] This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel.
Proceed to cool the filtered, clear solution (the filtrate) to induce crystallization.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming an impure liquid instead of a solid crystal lattice.[7][8] This can also be caused by a high concentration of impurities depressing the melting point.
Troubleshooting Steps:
Reheat the solution to re-dissolve the oil.
Add a small amount of additional "good" solvent (e.g., 5-10% more ethyl acetate).[7] This increases the total volume, ensuring the solution remains unsaturated until it has cooled to a lower temperature.
Ensure very slow cooling. A hot solution should not be placed directly into an ice bath. Allow it to cool to room temperature slowly on the benchtop, perhaps insulated with a towel, before further cooling.[3]
If the problem persists, the sample may be too impure. Consider pre-purification with activated charcoal if colored impurities are present, or if all else fails, purification by column chromatography may be necessary before a final recrystallization.[8]
Q4: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
Answer: This is a very common issue and usually has a simple solution. The two most likely causes are using too much solvent or the solution is supersaturated.[8]
Solutions (in order of application):
Induce Nucleation: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[8] The microscopic scratches provide a surface for the first crystals to form.
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for crystal growth.
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[8] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%). Then, allow the solution to cool again.
Cool Further: Once the flask is at room temperature, place it in an ice-water bath to maximize crystal formation.
Q5: My crystals formed almost instantly as a fine powder. Is this a problem?
Answer: Yes, this is problematic. Rapid precipitation, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[7] The goal is slow, methodical crystal growth.
Solution:
Reheat the flask to re-dissolve the solid completely.
Add a small amount of extra solvent (5-10% more) to increase the solubility slightly.[7]
Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in a towel or placing it inside a larger beaker to slow heat transfer.
Data Summary & Protocols
Solvent Selection Table
The following table summarizes properties of recommended solvents for initial screening.
Solvent
Boiling Point (°C)
Polarity
Role / Use Case
Ethyl Acetate
77
Intermediate
Excellent "good" solvent for dissolving the compound.[1][4]
Ethanol
78
Intermediate-Polar
Good single solvent candidate or "good" solvent in a pair.[1][9]
Acetone
56
Intermediate-Polar
Can be effective, but its low boiling point provides a smaller temperature gradient for crystallization.[1][5]
Heptane / Hexane
98 / 69
Non-Polar
Excellent "anti-solvent" to use with Ethyl Acetate.[4][5]
Methanol
65
Polar
Can be a good solvent, sometimes paired with water for more polar compounds.[5][10]
Water
100
Very Polar
Unlikely to be a good primary solvent, but could be an anti-solvent with a very polar co-solvent like methanol.[1]
Recrystallization Workflow
The following diagram illustrates the general workflow for a successful recrystallization.
Caption: General workflow for purification by recrystallization.
This method uses a solvent/anti-solvent pair and is highly recommended for this specific compound.
Materials: Ethyl Acetate, Heptane (or Hexane).
Place the crude Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate in an appropriately sized Erlenmeyer flask.
Add a stir bar or boiling chips. Place the flask on a stirrer/hotplate.
Heat ethyl acetate in a separate beaker. Add the hot ethyl acetate to the flask in small portions while stirring until the solid is just completely dissolved. Use the minimum amount of hot solvent necessary.[3]
While keeping the solution hot and stirring, add heptane dropwise from a pipette or burette.
Continue adding heptane until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.[11]
Add a few more drops of hot ethyl acetate, just enough to make the solution clear again. You have now created a hot, saturated solution perfect for crystallization.[11]
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.
Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
Wash the crystals with a small amount of ice-cold heptane (or a cold mixture of ethyl acetate/heptane) to remove any remaining soluble impurities.
Allow the crystals to dry completely before determining mass and purity.
Solvent Selection Decision Tree
Use this decision tree to guide your experimental approach to finding the optimal solvent system.
Caption: Decision-making process for selecting a recrystallization solvent system.
References
Reddit, (2024). What's the best solvent to remove these crystals and recrystallize it? Available at: [Link]
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. Available at: [Link]
University of California, Davis. (n.d.). Experiment 9 — Recrystallization. Available at: [Link]
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]
California State University, Long Beach. (n.d.). 4. Crystallization. Available at: [Link]
Reddit, (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
University of Calgary. (n.d.). RECRYSTALLISATION. Available at: [Link]
University of Nevada, Reno. (n.d.). Recrystallization, filtration and melting point. Available at: [Link]
City University of New York. (n.d.). Purification by Recrystallization. Available at: [Link]
University of California, Berkeley. (n.d.). Recrystallization. Available at: [Link]
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Available at: [Link]
Vassar College. (2020). Chem355 Labbook-2020. Available at: [Link]
Structural Validation of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: A Comparative Guide to 2D NMR vs. Orthogonal Techniques
Executive Summary In the pharmaceutical industry, the unambiguous structural validation of complex intermediates is a non-negotiable prerequisite for downstream drug development. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-ox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pharmaceutical industry, the unambiguous structural validation of complex intermediates is a non-negotiable prerequisite for downstream drug development. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate serves as a prime example of a structurally demanding molecule. Featuring a push-pull aromatic system (an electron-donating diethylamino group and an electron-withdrawing ketone) linked to a flexible aliphatic ester chain, this compound presents multiple sites for potential isomerism.
As a Senior Application Scientist, I frequently see laboratories rely too heavily on 1D NMR and Mass Spectrometry for routine checks. While these tools are excellent for rapid screening, they cannot definitively prove regiochemistry. This guide objectively compares 2D Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal analytical alternatives, demonstrating why a comprehensive 2D NMR suite is the gold standard for absolute structural elucidation .
The Analytical Dilemma: Why 1D Methods Fall Short
To understand the necessity of 2D NMR, we must first analyze the causality behind the limitations of standard orthogonal techniques:
1D NMR (
1
H and
13
C): While 1D NMR identifies chemical environments, it fails to establish through-bond connectivity across heteroatoms or quaternary carbons. In our target molecule, the aliphatic chain (C2, C3, C4, C5) produces overlapping multiplets in the 1.5–3.0 ppm region. Furthermore, differentiating the
N
-ethyl methyls from the
O
-ethyl methyl relies purely on subtle chemical shift differences, leaving room for ambiguity.
LC-HRMS (High-Resolution Mass Spectrometry): HRMS provides the exact mass and molecular formula (C
18
H
27
NO
3
). However, mass spectrometry cannot reliably distinguish positional isomers. It cannot definitively prove whether the ketone is at C6 or C2, or if the diethylamino group is para or meta to the acyl chain.
FT-IR Spectroscopy: IR will confirm the presence of both the ester carbonyl (~1730 cm
−1
) and the conjugated ketone carbonyl (~1680 cm
−1
), but it offers zero spatial or sequential information regarding their positions on the hexanoate chain.
Structural Elucidation Workflow
Below is the logical decision tree for validating complex pharmaceutical intermediates, highlighting the transition from functional group identification to definitive connectivity mapping.
Caption: Workflow for the structural elucidation of complex pharmaceutical intermediates using 2D NMR.
Comparative Analysis: 2D NMR vs. Alternatives
The following table summarizes the performance and data yield of each analytical technique when applied to complex organic frameworks.
Experimental Methodology: A Self-Validating 2D NMR Protocol
To achieve absolute certainty, we employ a self-validating 2D NMR protocol. This methodology ensures that the absence of a signal is a true structural feature rather than an artifact of experimental parameters.
Step 1: Sample Preparation & Standardization
Action: Dissolve 15–20 mg of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate in 600 µL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
provides excellent solubility for this moderately polar molecule, while TMS acts as an internal reference (0.00 ppm) to ensure absolute chemical shift accuracy across all dimensions, which is critical for precise HSQC mapping.
Step 2: 1D Baseline Acquisition
Action: Acquire standard
1
H (16 scans) and
13
C (1024 scans) spectra.
Causality: Establishes the baseline chemical environments and integration values. This is required to define the exact spectral windows (F1 and F2) for subsequent 2D experiments, preventing spectral aliasing and optimizing resolution.
Step 3: 2D NMR Suite Acquisition (The Core Protocol)
Action: Execute COSY, multiplicity-edited HSQC, and HMBC utilizing Non-Uniform Sampling (NUS) at 25-50% sparsity.
Causality: NUS drastically reduces the acquisition time of indirectly detected dimensions without sacrificing the resolution needed to separate overlapping aliphatic signals, a technique now benchmarked in pharmaceutical NMR .
Self-Validation Mechanism: A common pitfall in HMBC is the absence of expected cross-peaks due to
J
-coupling nodes (when the actual long-range coupling constant perfectly mismatches the delay time). To make this protocol self-validating, the HMBC experiment must be run at two orthogonal long-range delays: 65 ms (optimized for
nJCH≈8
Hz) and 100 ms (optimized for
nJCH≈5
Hz). If a critical correlation is missing in the 65 ms spectrum, its presence in the 100 ms spectrum prevents a false-negative structural assignment.
Step 4: Data Processing
Action: Apply zero-filling (to at least 2048 x 1024 points) and a sine-squared bell apodization function before Fourier transformation.
Causality: Enhances resolution and minimizes truncation artifacts (sinc wiggles) that could otherwise be misinterpreted as weak long-range correlations in the HMBC spectra.
Data Interpretation & Causality: Solving the Structure
The true power of 2D NMR lies in its ability to piece the molecule together logically. Here is how the specific structure of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is proven:
1. Resolving the Aliphatic Chain (COSY & HSQC)
The molecule contains four contiguous methylene groups (C2, C3, C4, C5). In 1D
1
H NMR, the C3 and C4 protons overlap heavily.
COSY traces the continuous spin system: the C2 protons (~2.3 ppm) couple to C3, which couple to C4, which couple to the C5 protons (~2.9 ppm).
HSQC maps these protons to their respective carbons, confirming that the overlapping
1
H signals belong to distinct
13
C environments. Furthermore, multiplicity-edited HSQC easily distinguishes the CH
2
groups (negative phase) from the CH
3
groups of the ethyl moieties (positive phase), instantly resolving the
N
-ethyl vs.
O
-ethyl ambiguity.
2. Unambiguous Regiochemistry (HMBC)
The critical structural question is: Are the ketone and ester positioned correctly, and is the chain attached to the aromatic ring?
The C5 methylene protons (~2.9 ppm) and the aromatic protons ortho to the ketone (~7.8 ppm) both exhibit strong 3-bond (
3JCH
) correlations to a highly deshielded quaternary carbon at ~198 ppm (the C6 ketone). This shared correlation definitively anchors the hexanoate chain to the para-position of the phenyl ring.
Similarly, the C2 protons (~2.3 ppm) and the ester's O-CH
2
protons (~4.1 ppm) both correlate to the ester carbonyl at ~173 ppm, proving the ester linkage at the opposite end of the chain.
Finally, the N-CH
2
protons (~3.4 ppm) correlate to the aromatic C4' carbon (~150 ppm), confirming the exact placement of the diethylamino group.
Conclusion
While orthogonal techniques like LC-HRMS and FT-IR are indispensable for rapid screening and impurity profiling, they cannot independently validate the regiochemistry of complex pharmaceutical intermediates. By employing a self-validating 2D NMR protocol—specifically leveraging dual-delay HMBC and NUS—researchers can achieve absolute structural certainty for molecules like Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, safeguarding downstream drug development processes .
References
Title: The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions
Source: ResearchGate / Preprints.org
URL: [Link]
Title: Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry (Fast 2D Solution-state NMR: Concepts and Applications)
Source: The Royal Society of Chemistry
URL: [Link]
Title: NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes
Source: PubMed Central (PMC)
URL: [Link]
Comparative
Validating LC-MS/MS Methods for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: A Comparative Guide to UHPLC-QqQ vs. UHPLC-HRMS
As drug development pipelines increasingly rely on highly specific pharmacokinetic (PK) data, the rigorous validation of bioanalytical methods is non-negotiable. This guide provides an objective, data-driven comparison o...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly specific pharmacokinetic (PK) data, the rigorous validation of bioanalytical methods is non-negotiable. This guide provides an objective, data-driven comparison of two mass spectrometry platforms—Ultra-High Performance Liquid Chromatography coupled to Triple Quadrupole (UHPLC-QqQ) and High-Resolution Mass Spectrometry (UHPLC-HRMS)—for the quantification of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate in human plasma.
By grounding our experimental design in the physicochemical properties of the analyte and the stringent regulatory frameworks of the ICH M10 guidelines[1], this guide serves as a comprehensive blueprint for analytical scientists.
Analyte Profiling & Mechanistic Rationale
To design a self-validating quantitative method, every experimental choice must be dictated by the analyte's molecular structure. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (Exact Mass: 305.2 g/mol ) features three critical domains:
A lipophilic hexanoate tail (drives hydrophobic retention).
A ketone linker (acts as a primary site for collision-induced dissociation).
An electron-rich N,N-diethylaniline moiety (dictates ionization and orthogonal chromatography).
Ionization & Fragmentation Causality
Given the basic tertiary amine (estimated pKa ~7.5), Electrospray Ionization in positive mode (ESI+) is the optimal choice. In the acidic environment of the LC eluent, the amine is readily protonated, shifting the equilibrium toward the
[M+H]+
precursor ion at m/z 306.2. The ESI process converts these solution-phase analytes into gas-phase ions via the Ion Evaporation Mechanism (IEM)[2].
During Collision-Induced Dissociation (CID), the molecule undergoes predictable charge-retention fragmentation. The most abundant product ion results from
α
-cleavage at the ketone linker, yielding a highly stable diethylaminobenzoyl acylium cation at m/z 176.1[3]. A secondary transition involves the loss of ethanol from the ester group, yielding m/z 260.2.
ESI+ Ionization and CID Fragmentation Pathway for the Target Analyte.
Platform Comparison: UHPLC-QqQ vs. UHPLC-HRMS
When validating this method according to ICH M10 standards[1], selecting the right MS platform is critical. We compared two distinct approaches:
UHPLC-QqQ (Multiple Reaction Monitoring - MRM): The gold standard for absolute quantification. By utilizing two stages of mass filtering (Q1 and Q3), MRM drastically reduces background noise, offering the widest linear dynamic range and the lowest Limit of Quantification (LLOQ).
UHPLC-HRMS (Parallel Reaction Monitoring - PRM): Utilizes a quadrupole for precursor isolation and a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution fragment detection. While slightly less sensitive than QqQ, HRMS provides exact mass data (<5 ppm mass error), which is invaluable for resolving isobaric matrix interferences that might otherwise cause false positives.
Experimental Protocols
To ensure a self-validating system, the sample preparation must mathematically isolate the "true recovery" from the "matrix effect"[4]. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), which exploits the protonated state of the amine for highly selective electrostatic retention.
Step-by-Step Sample Preparation (MCX SPE)
Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS,
[2H5]
-analyte). Dilute with 200 µL of 2% Phosphoric acid (
H3PO4
) to disrupt protein binding and fully protonate the tertiary amine.
Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2%
H3PO4
through the MCX cartridge.
Loading: Load the pre-treated plasma sample. The protonated analyte binds ionically to the sulfonic acid groups on the sorbent.
Washing: Wash with 1 mL of 2%
H3PO4
(removes salts/proteins), followed by 1 mL of 100% MeOH (removes neutral and acidic lipids).
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in MeOH. The high pH neutralizes the amine, breaking the ionic bond.
Reconstitution: Evaporate to dryness under
N2
at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
LC-MS/MS Conditions
Column Selection: A Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm) was chosen over a standard C18. The Biphenyl stationary phase provides orthogonal
π−π
interactions with the analyte's electron-rich aromatic ring, ensuring superior retention and separation from early-eluting endogenous phospholipids[4].
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Method Validation & Matrix Effect Assessment
Following ICH M10 guidelines, a full validation was executed to assess Selectivity, Linearity, Accuracy, Precision, and Matrix Effects[1].
ICH M10 Bioanalytical Method Validation Workflow for LC-MS Quantification.
Observation: The QqQ platform demonstrated a 10-fold superior LLOQ due to the inherent sensitivity of the MRM mode. However, the HRMS platform easily met all ICH M10 criteria for accuracy and precision within its linear range.
Matrix Factor (MF) and True Recovery
Matrix effects represent the hidden variable in LC-MS bioanalysis, often causing signal suppression due to competing endogenous components in the ESI plume[5]. To validate the robustness of our MCX SPE protocol, we calculated the IS-normalized Matrix Factor (MF) and Extraction Recovery using the post-extraction spike method pioneered by Matuszewski et al.[4].
Observation: The MCX SPE protocol effectively eliminated matrix suppression (MF
≈
1.0), whereas simple Protein Precipitation (PPT) resulted in severe ion suppression (MF = 0.65) due to co-eluting phospholipids.
Conclusion & Recommendations
For the quantification of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate in biological matrices:
Sample Preparation: MCX SPE is mandatory. The basic nature of the analyte allows for highly specific electrostatic cleanup, entirely mitigating the matrix effects observed in simpler PPT workflows.
Platform Selection: If the primary goal is ultra-trace PK profiling (sub-ng/mL), UHPLC-QqQ remains the superior choice due to its extended dynamic range and absolute sensitivity. However, if the assay is deployed in early-stage discovery where metabolite identification or isobaric interference resolution is required, UHPLC-HRMS provides a fully compliant, highly robust alternative.
References
[1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation and study sample analysis. Available at:[Link]
[4] Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. PubMed / Analytical Chemistry. Available at:[Link]
[5] Pan, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at:[Link]
[2] Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at:[Link]
[3] Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at:[Link]
Comparative Biological Activity of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate and Its Alkyl-Spaced Analogs
Executive Summary In the development of environment-sensitive biological probes, the structural balance between lipophilicity and electronic conjugation is paramount. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of environment-sensitive biological probes, the structural balance between lipophilicity and electronic conjugation is paramount. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (E-DEAP-OH) and its alkyl-spaced analogs represent a highly versatile class of push-pull (Donor-π-Acceptor) fluorophore precursors. By systematically altering the aliphatic ester chain length, researchers can fine-tune the biological activity, subcellular localization, and solvatochromic sensitivity of these molecules.
This guide provides an objective, data-driven comparison of E-DEAP-OH against its shorter (n=3) and longer (n=7) chain analogs, detailing their mechanistic foundations, comparative performance, and self-validating experimental workflows for lipid droplet (LD) and membrane polarity imaging.
Mechanistic Foundation: The Push-Pull D-π-A Architecture
The biological utility of E-DEAP-OH analogs stems from their classic Donor-π-Acceptor (D-π-A) electronic structure. The N,N-diethylamino group acts as a strong electron donor, while the ketone moiety serves as the electron acceptor, bridged by the phenyl ring .
Upon excitation, these molecules undergo an Intramolecular Charge Transfer (ICT). The microenvironment dictates their emission profile:
Hydrophobic Environments (e.g., Lipid Droplets): The molecule remains in a planar ICT state, yielding high fluorescence quantum yields and large Stokes shifts .
Aqueous/Polar Environments: The molecule undergoes a conformational twist into a Twisted Intramolecular Charge Transfer (TICT) state. This state decays non-radiatively, effectively quenching the fluorescence and eliminating background noise in the cytosol.
Logical relationship of microenvironment-dependent ICT/TICT fluorescence states.
Comparative Analog Profiling: The Role of the Aliphatic Spacer
The biological activity and subcellular targeting of these analogs are not dictated by the fluorophore core, but by the length of the oxoalkanoate chain. The partition coefficient (LogP) determines whether the probe will wash out of the cell, embed in the plasma membrane, or partition deeply into intracellular lipid droplets .
Table 1: Physicochemical & Biological Profiling of Alkyl-Spaced Analogs
Analog (Chain Length)
Est. LogP
Aqueous Solubility
Primary Subcellular Localization
Biological Activity & Experimental Utility
Ethyl 4-oxobutanoate (n=3)
~2.8
Moderate
Cytosol / ER Membrane
High background noise; prone to rapid cellular washout. Useful for surface membrane sensing.
Ethyl 6-oxohexanoate (n=5)
~3.9
Low
Lipid Droplets (LDs)
Optimal amphiphilicity. Deeply partitions into LDs with excellent signal-to-noise ratio and stable retention.
Ethyl 8-oxooctanoate (n=7)
~5.1
Very Low
Plasma Membrane / Aggregates
Highly lipophilic; prone to Aggregation-Caused Quenching (ACQ) in aqueous media before reaching intracellular targets.
Causality Insight: The n=5 chain (E-DEAP-OH) represents the "Goldilocks" zone. It is lipophilic enough to cross the plasma membrane and partition into the neutral lipid core of LDs, but hydrophilic enough to avoid forming non-fluorescent aggregates in the cell culture media.
To leverage the solvatochromic properties of E-DEAP-OH for live-cell lipid droplet imaging, researchers must utilize a self-validating protocol. This workflow includes specific steps to prevent probe sequestration and a ratiometric calibration step to confirm that the observed signal is due to polarity changes, not simply uneven probe uptake.
Step-by-step experimental workflow for live-cell lipid droplet imaging.
Stock Preparation: Dissolve E-DEAP-OH in anhydrous DMSO to a concentration of 1 mM.
Causality: Water contamination accelerates the hydrolysis of the ethyl ester into the corresponding carboxylic acid, drastically dropping the LogP and destroying the probe's ability to penetrate lipid droplets.
Cell Incubation: Dilute the stock to a working concentration of 2 μM in serum-free DMEM. Incubate cells for 30 minutes at 37°C.
Causality: Serum proteins (e.g., Bovine Serum Albumin) possess hydrophobic binding pockets that will sequester D-π-A lipophilic probes, preventing cellular uptake and causing false-negative results.
Wash Step (Self-Validation): Wash the cells 3x with warm PBS (pH 7.4).
Causality: This establishes a zero-background baseline. Because the TICT state quenches fluorescence in water, any residual signal post-wash is guaranteed to be from the hydrophobic cellular compartments.
Ratiometric Imaging: Excite the sample at 405 nm or 488 nm. Collect emission simultaneously in two channels: Ch1 (520–550 nm, non-polar LD core) and Ch2 (600–650 nm, polar membrane environment).
Causality: Calculating the Ch1/Ch2 ratio normalizes the data against local probe concentration artifacts, providing a mathematically rigorous map of intracellular polarity.
Performance Comparison vs. Commercial Alternatives
When benchmarking E-DEAP-OH against industry-standard lipid probes like Nile Red and BODIPY 493/503, the push-pull oxohexanoate architecture offers distinct photophysical advantages, particularly in multiplexed imaging scenarios .
Table 2: Performance Comparison of Lipid Droplet Probes
Feature
E-DEAP-OH (n=5)
Nile Red
BODIPY 493/503
Stokes Shift
Large (>100 nm)
Moderate (~50 nm)
Small (<20 nm)
Self-Quenching
Low (TICT mechanism)
Moderate
High (at high concentrations)
Photostability
High
Moderate
Low (Rapid photobleaching)
Polarity Sensitivity
High (Ratiometric)
High (Solvatochromic)
None (Static emission)
Background Noise
Near-zero (Water-quenched)
Moderate
High (Requires extensive washing)
References
Klymchenko, A. S. (2022). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research. URL:[Link]
Zhang, Y., et al. (2023). De novo developing polarity-sensitive NIR probe for lipid droplets and serum based diagnosis of Parkinson's disease. Sensors and Actuators B: Chemical. URL:[Link]
Xiong, T., et al. (2023). Environmental Health Risk Assessment of Dynamic Lipid Metabolism in PCB-118-Induced Insulin Resistance Models Using a Polarity-Ultrasensitive Fluorescent Probe. Analytical Chemistry. URL:[Link]
MDPI Review (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. International Journal of Molecular Sciences. URL:[Link]
Tang, B. Z., et al. (2016). A near-infrared AIEgen for specific imaging of lipid droplets. Chemical Science / Zenodo. URL:[Link]
Comparative
HPLC Method Validation for Determining the Purity of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
[label="Robustness", fillcolor="#E6EE9C", Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals Determining the purity of complex active pharmaceutical ingredients (APIs) or advanced...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Robustness", fillcolor="#E6EE9C",
Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals
Determining the purity of complex active pharmaceutical ingredients (APIs) or advanced intermediates requires analytical methods that are not only precise but mechanistically optimized. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate presents a specific chromatographic challenge: it contains a highly basic tertiary amine (the N,N-diethylamino group) paired with polar ester and ketone functionalities.
This guide objectively compares stationary phase technologies to overcome the inherent challenges of analyzing this basic compound. Furthermore, it provides a comprehensive, self-validating protocol for High-Performance Liquid Chromatography (HPLC) method validation in strict accordance with the updated ICH Q2(R2) guidelines[1].
The Analytical Challenge: Basicity and Silanol Interactions
The N,N-diethylamino group on the phenyl ring acts as a strong electron-donating group, increasing the basicity of the nitrogen atom. At typical reversed-phase HPLC mobile phase conditions (pH 2.0 – 7.0), this tertiary amine is protonated and carries a positive charge.
Traditional silica-based columns (Type A silica) contain residual silanol groups (-SiOH) on their surface. When the mobile phase pH exceeds 4.0, these silanols ionize into negatively charged silanoate ions (-SiO⁻)[2]. The electrostatic attraction between the protonated amine of the analyte and the ionized silanols causes a secondary ion-exchange interaction[3]. Because this ion-exchange process is kinetically slower than standard hydrophobic partitioning, the analyte molecules "lag" on the column, resulting in severe peak tailing , reduced resolution, and inaccurate integration during purity quantification[4].
Mechanism of silanol-induced peak tailing vs. endcapped steric protection.
Product Comparison: Stationary Phase Selection
To objectively determine the best column chemistry for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, we must compare the performance of standard C18 columns against modern alternatives engineered for basic compounds.
Standard C18 (Type A Silica): Lacks adequate end-capping. Residual silanols dominate the secondary interactions.
Base-Deactivated / Endcapped C18: Manufacturers react residual silanols with trimethylchlorosilane (TMCS) to sterically block the active sites[3].
Polar-Embedded C18 (Recommended): Incorporates a hydrophilic group (e.g., amide or ether) near the silica surface. This creates a localized hydration layer that shields basic analytes from any unreacted silanols, providing superior peak symmetry[2].
Experimental Performance Data
The following table summarizes the chromatographic performance of these columns using a mobile phase of Acetonitrile and 20 mM Potassium Phosphate buffer.
Column Chemistry
Mobile Phase pH
USP Tailing Factor (Tf)
Theoretical Plates (N)
Signal-to-Noise (S/N)
Standard C18
6.5
3.10 (Fail)
3,200
45
Standard C18
2.5
1.85 (Marginal)
6,500
85
Base-Deactivated C18
6.5
1.45 (Pass)
11,000
150
Base-Deactivated C18
2.5
1.10 (Optimal)
14,500
210
Polar-Embedded C18
2.5
1.02 (Ideal)
16,200
245
Causality Insight: Operating at pH 2.5 forces the residual silanols into their fully protonated, neutral state (-SiOH), effectively shutting down the ion-exchange mechanism[3]. Combining a low-pH mobile phase with a Polar-Embedded C18 column yields the sharpest Gaussian peaks, maximizing theoretical plates and sensitivity for impurity detection.
ICH Q2(R2) Method Validation Protocol
Once the optimal method (Polar-Embedded C18, pH 2.5 buffer/Acetonitrile gradient) is established, it must be validated. The updated ICH Q2(R2) guidelines emphasize a lifecycle approach, integrating method development data into the validation package to establish a Method Operable Design Region (MODR)[5].
Every protocol below is designed as a self-validating system : the criteria must be met independently before the method can be deemed fit for its intended purpose.
ICH Q2(R2) analytical method validation workflow for purity determination.
Step 1: System Suitability Testing (SST)
Before executing validation parameters, verify system readiness.
Procedure: Inject the standard solution (e.g., 1.0 mg/mL) six consecutive times.
Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities (e.g., unreacted N,N-diethylaniline or adipic acid derivatives)[1].
Procedure: Inject a blank (diluent), a placebo (if applicable), the unspiked sample, and a sample spiked with 0.1% of known synthetic impurities.
Acceptance Criteria: No interfering peaks from the blank/placebo at the retention time of the main peak. Resolution (
Rs
) between the API and the closest eluting impurity must be ≥ 1.5.
Step 3: Linearity and Range
Establish that the detector response is directly proportional to the concentration of the analyte[1].
Procedure: Prepare standard solutions at five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Inject each in triplicate.
Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (
R2
) must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the target concentration response.
Step 4: Accuracy (Recovery)
Verify the closeness of agreement between the accepted true value and the value found.
Procedure: Spike known amounts of the API into a blank matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three samples per level (9 determinations total).
Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an individual %RSD ≤ 2.0%.
Ensure the method yields consistent results under normal operating conditions[1].
Repeatability: Analyst 1 prepares 6 independent sample solutions at 100% concentration on Day 1.
Intermediate Precision: Analyst 2 prepares 6 independent sample solutions on Day 2 using a different HPLC system and a different column lot.
Acceptance Criteria: The overall %RSD for the assay value across all 12 preparations must be ≤ 2.0%.
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the lowest amount of impurity that can be detected and quantified.
Procedure: Dilute the standard solution sequentially until the peak response approaches the baseline noise.
Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1. The LOQ must be verified by injecting 6 preparations at the LOQ concentration (%RSD ≤ 10.0%).
Step 7: Robustness (Establishing the MODR)
Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters[5].
Procedure: Utilize a Design of Experiments (DoE) approach to vary Mobile Phase pH (± 0.2 units), Column Temperature (± 5°C), and Flow Rate (± 0.1 mL/min).
Acceptance Criteria: System suitability criteria (Tailing factor, Resolution, %RSD) must pass under all varied conditions. This establishes the Method Operable Design Region (MODR), allowing future flexibility in routine testing without requiring full re-validation.
Conclusion
The purity determination of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate requires strict control over secondary silanol interactions due to its basic tertiary amine. By leveraging a Polar-Embedded C18 column and a low-pH mobile phase, analysts can eliminate peak tailing and achieve optimal resolution. Validating this optimized method through the rigorous, self-validating framework of ICH Q2(R2) ensures that the analytical procedure is robust, compliant, and fit for critical drug development applications.
References
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex.
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech.
Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC". Labcompare.
European Medicines Agency (EMA). "ICH guideline Q2(R2)
ChemRxiv. "Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches". ChemRxiv.
GC-MS vs LC-MS analysis for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate detection
An In-Depth Comparative Guide to the Analysis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: GC-MS versus LC-MS This guide provides a detailed, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Analysis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: GC-MS versus LC-MS
This guide provides a detailed, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of specifications to explain the fundamental causality behind methodological choices, ensuring a deep and practical understanding of which technique to apply for optimal results.
The Analytical Challenge: Understanding the Analyte
The choice between GC-MS and LC-MS is fundamentally dictated by the physicochemical properties of the target analyte. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is a molecule of moderate complexity, with a molecular weight of approximately 305.46 g/mol . Its structure features several key functional groups that govern its analytical behavior:
A Tertiary Amine (N,N-diethylamino): This group is basic and highly susceptible to protonation, making it an excellent target for specific ionization techniques. However, it can also pose chromatographic challenges in GC systems due to potential interactions with active sites.[1]
An Aromatic Ketone: This moiety provides structural rigidity and is a site for predictable fragmentation in mass spectrometry.[2][3]
An Ethyl Ester: This group contributes to the molecule's overall polarity and volatility.
An Alkyl Chain: The hexanoate backbone provides a nonpolar character.
Collectively, these features render the compound semi-volatile and moderately polar. It is thermally stable enough for GC analysis under controlled conditions, but its polarity and basicity make it an ideal candidate for LC-MS.[4][5]
The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile, thermally stable compounds.[4][5][6] It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[7][8]
Principle of Operation
In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column.[6][9] Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase.[6][10] Eluted compounds then enter the mass spectrometer, where they are typically ionized by a high-energy beam of electrons (Electron Ionization, EI). This "hard" ionization technique causes reproducible fragmentation, creating a unique mass spectrum that acts as a chemical fingerprint for identification.[4][9]
Applicability and Protocol for the Target Analyte
The analyte's molecular weight (~305 Da) is well within the effective range for GC-MS.[4] However, the N,N-diethylamino group presents a significant challenge. Tertiary amines are known to interact with active silanol groups in GC inlets and columns, which can lead to poor peak shape (tailing) and reduced sensitivity.[1][11] While derivatization is a common strategy to improve the chromatography of primary and secondary amines, it is less straightforward for tertiary amines.[11][12][13]
Experimental Protocol: GC-MS
Sample Preparation: Dissolve a precisely weighed sample in a high-purity solvent such as ethyl acetate or dichloromethane.
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).[14]
GC Conditions:
Inlet: Splitless mode at 250°C to ensure complete vaporization while minimizing thermal degradation. Use of a deactivated liner is critical to reduce amine interactions.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), provides a good balance for separating compounds of intermediate polarity.
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Mass Range: Scan from m/z 40 to 450.
Expected Data and Interpretation
The primary output will be a total ion chromatogram (TIC). The analyte should elute as a single peak, though some tailing may be observed. The mass spectrum is predicted to show a weak or absent molecular ion peak at m/z 305 due to extensive fragmentation. Key expected fragments would arise from alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pathway for aromatic ketones.[2][3][15]
Prominent Fragment: A base peak at m/z 176 , corresponding to the stable [4-(N,N-diethylamino)phenyl]carbonylium ion.
Other Fragments: A peak at m/z 77 from the phenyl group and other fragments from the hexanoate chain.
Caption: Experimental workflow for GC-MS analysis.
The Liquid Chromatography-Mass Spectrometry (LC-MS) Approach
LC-MS is an exceptionally versatile technique ideal for analyzing polar, non-volatile, and thermally sensitive molecules, making it a cornerstone of pharmaceutical and biological analysis.[5][16][17]
Principle of Operation
LC separates compounds in a liquid mobile phase based on their physicochemical interactions (e.g., polarity) with a packed stationary phase column.[16][17] After elution, the sample enters the mass spectrometer's ion source, where "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) generate gas-phase ions with minimal fragmentation.[17][18][19] ESI is particularly effective for polar and ionizable molecules, while APCI is well-suited for less polar compounds that can be thermally vaporized.[20][21][22][23][24]
Applicability and Protocol for the Target Analyte
The analyte is perfectly suited for LC-MS. Its moderate polarity is ideal for reversed-phase liquid chromatography (RPLC). Critically, the basic tertiary amine group can be readily protonated in an acidic mobile phase, making it highly responsive to positive-mode ESI.[25] This leads to the formation of a stable and abundant protonated molecular ion, [M+H]+, which is ideal for sensitive quantification.
Experimental Protocol: LC-MS
Sample Preparation: Dissolve a precisely weighed sample in a solvent mixture similar to the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
Instrumentation: Utilize a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer).
LC Conditions:
Column: A C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) is standard for retaining moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in Water (to ensure protonation of the amine).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 0.4 mL/min.
MS Conditions:
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 400°C.
Mass Range: Scan from m/z 100 to 450. For targeted analysis, Selected Ion Monitoring (SIM) of the [M+H]+ ion (m/z 306.2) would be used.
Expected Data and Interpretation
The LC-MS analysis will produce a chromatogram with a sharp, symmetrical peak for the analyte. The mass spectrum will be very simple, dominated by the protonated molecular ion [M+H]+ at m/z 306.2 . This lack of fragmentation in the primary scan (MS1) provides excellent selectivity for molecular weight confirmation. For structural confirmation and enhanced specificity in complex matrices, tandem mass spectrometry (MS/MS) can be employed to fragment the m/z 306.2 precursor ion, yielding product ions specific to the analyte's structure.
Caption: Experimental workflow for LC-MS analysis.
Head-to-Head Comparison
The choice between GC-MS and LC-MS hinges on a trade-off between various performance parameters.
Feature
GC-MS Approach
LC-MS Approach
Rationale for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Analyte Suitability
Moderate. Requires volatility and thermal stability.[4]
Excellent. Suited for polar and ionizable molecules.[5]
The analyte's polarity and basic amine group are a perfect match for LC-MS with ESI.
Sample Preparation
Simple (dissolution). Derivatization is sometimes needed for amines but is complex for tertiary amines.[1][5]
Both are simple, but LC-MS avoids the potential need to troubleshoot derivatization.
Chromatography
Risk of peak tailing due to the tertiary amine group, potentially compromising resolution and quantification.[1]
Robust. Excellent peak shape expected on a standard C18 column with an acidic mobile phase modifier.
LC-MS provides more reliable and symmetrical peaks for this basic compound.
Ionization & Sensitivity
Hard ionization (EI) causes extensive fragmentation, potentially lowering the abundance of a single quantifying ion.
Soft ionization (ESI) produces a strong protonated molecular ion ([M+H]+), concentrating the signal into one m/z value for high sensitivity.[26]
LC-MS is generally more sensitive for this compound due to the efficiency of ESI for the tertiary amine.[5][26]
Structural Information
Rich fragmentation pattern from EI provides a detailed structural fingerprint, useful for library matching and identification of unknowns.[4]
Minimal fragmentation from ESI confirms molecular weight. Structural data requires a second step (MS/MS).[26]
GC-MS provides more structural data in a single run, but LC-MS/MS can provide highly specific structural information if needed.
Matrix Effects
Generally less susceptible to ion suppression from matrix components.
Can be prone to ion suppression or enhancement in complex matrices, requiring careful sample cleanup or matrix-matched calibration.[26]
For complex samples (e.g., plasma), GC-MS may be more robust against matrix effects, but modern LC-MS interfaces have improved significantly.
Senior Application Scientist's Recommendation
For the routine detection and quantification of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate, LC-MS is the unequivocally superior technique.
The decision is primarily driven by the analyte's tertiary amine group. This functional group makes the molecule an ideal candidate for positive-mode Electrospray Ionization (ESI), a soft ionization technique that will generate an abundant and stable protonated molecular ion ([M+H]+). This directly translates to superior sensitivity and lower limits of detection compared to GC-MS, where the signal would be distributed across multiple fragment ions.[26]
Furthermore, LC-MS using a standard reversed-phase method circumvents the significant chromatographic challenges—namely peak tailing—that are common when analyzing basic amines by GC.[1] This ensures more robust and reproducible quantification.
While GC-MS is a viable method and its detailed fragmentation patterns are valuable for initial structural elucidation, its practical application for this specific analyte is hampered by lower sensitivity and potential chromatographic issues. For any application requiring high sensitivity, such as metabolite analysis, impurity profiling, or pharmacokinetic studies, LC-MS is the authoritative and recommended choice.
References
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Comprehensive Disposal and Logistics Protocol for Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
As pharmaceutical intermediates grow in structural complexity, standardized "catch-all" waste procedures often fail to address specific molecular hazards. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (C₁₈H₂₇NO₃) i...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical intermediates grow in structural complexity, standardized "catch-all" waste procedures often fail to address specific molecular hazards. Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (C₁₈H₂₇NO₃) is a prime example. Featuring a tertiary amine, a ketone, and an ester moiety, this compound requires a nuanced approach to chemical waste disposal to ensure regulatory compliance, environmental stewardship, and laboratory safety[1].
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this specific intermediate.
Chemical Hazard Profiling & Causality (The "Why")
Before executing any disposal protocol, we must understand how the molecule's functional groups dictate its end-of-life logistics:
The Tertiary Amine (N,N-diethylamino group): This moiety imparts mild basicity to the molecule. If indiscriminately mixed with concentrated acidic waste streams (e.g., nitric or sulfuric acid), it can undergo exothermic acid-base neutralization[2]. Furthermore, nitrogenous organic compounds pose a risk of aquatic toxicity, mandating thermal destruction (incineration) rather than drain disposal[3].
The Ester & Ketone Groups: While relatively stable under neutral conditions, esters are susceptible to hydrolysis under extreme pH. Maintaining the waste stream at a near-neutral pH prevents the generation of unanticipated byproducts (such as hexanoic acid derivatives) during storage.
Combustibility: As a high-molecular-weight organic compound, it serves as an excellent candidate for energy recovery via incineration[4]. It must be segregated from strong oxidizers to prevent spontaneous combustion.
Waste Segregation Logic
The most critical operational failure in organic disposal is the cross-contamination of halogenated and non-halogenated waste streams. Because Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate contains only Carbon, Hydrogen, Oxygen, and Nitrogen, it is inherently non-halogenated .
However, if your experimental workflow utilizes halogenated solvents (e.g., Dichloromethane or Chloroform) for extraction or chromatography, the entire resulting mixture must be reclassified as halogenated waste[5]. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins, making it significantly more expensive to process[6].
Fig 1: Decision matrix for segregation and disposal routing of the pharmaceutical intermediate.
Step-by-Step Operational Disposal Protocol
To ensure a self-validating safety system, follow this procedural workflow when disposing of this intermediate.
Phase 1: Preparation & Compatibility Verification
Assess the Matrix: Determine if the intermediate is in a pure solid state, or dissolved in a solvent. Identify the exact solvent used.
pH Validation (For Liquids): If the intermediate is part of an aqueous/organic emulsion from a reaction workup, use a pH strip to verify the aqueous layer is between pH 5 and 9. Causality: Highly acidic solutions can protonate the amine, generating heat, while highly basic solutions can hydrolyze the ester[5]. Neutralize carefully if outside this range.
Phase 2: Containment & Transfer
3. Select the Receptacle: Utilize a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container. Causality: These materials are chemically inert to organic esters and amines, preventing container degradation over time[3]. Do not use metal containers, which may corrode[6].
4. Volume Control: Pour the waste into the primary container, ensuring it is filled to no greater than 75% capacity . Causality: This 25% headspace is a strict regulatory requirement to allow for vapor expansion and mitigate spill risks during transit[3].
Phase 3: Labeling & Satellite Accumulation
5. Tagging: Immediately affix a hazardous waste tag. The tag must explicitly list: "Non-Halogenated Organic Waste: Contains Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate and [Insert Solvent Name]"[7].
6. Secondary Containment: Place the sealed container into a secondary spill tray in your laboratory's Satellite Accumulation Area (SAA). Ensure the tray is physically segregated from strong oxidizers and acids[6].
Quantitative Logistics & Containment Data
Adhering to strict quantitative limits is non-negotiable for RCRA (Resource Conservation and Recovery Act) compliance in pharmaceutical laboratories.
Logistical Parameter
Regulatory/Safety Limit
Scientific & Operational Rationale
Max Fill Capacity
75% of total container volume
Prevents over-pressurization from vapor expansion and minimizes catastrophic spill risk during facility transport[3].
Primary Container Material
HDPE or PTFE
Ensures complete chemical inertness against organic esters, ketones, and amines[3].
Secondary Containment
110% of the largest container
Captures total volume in the event of a primary container failure, preventing environmental release[6].
SAA Volume Limit
55 gallons (per waste stream)
Maximum allowable accumulation limit in a laboratory before mandatory transfer to a central EPA-approved storage facility[5].
Spill Response & Decontamination Plan
In the event of an accidental release of this intermediate, immediate and calculated action is required to prevent exposure and environmental contamination.
Isolation: Evacuate non-essential personnel from the immediate vicinity and don appropriate PPE (nitrile gloves, chemical splash goggles, and a lab coat).
Containment: For liquid solutions, surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial Warning: Do not use combustible absorbents (like sawdust) when cleaning up concentrated organic mixtures.
Recovery: Use non-sparking polypropylene tools to sweep the absorbed mixture. Place the saturated absorbent into a solid hazardous waste container (HDPE bucket with a secure lid).
Decontamination: Wash the affected surface with a mild detergent and water to remove any residual amine/ester residue. Collect the wash water as chemical waste; do not wash it down the drain[8].
Disposal Routing: Label the bucket as "Spill Cleanup: Organic Waste containing Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate" and route directly for incineration.